5-Chlorothiophene-2-carboxamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOBWMBJNNCUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409141 | |
| Record name | 5-chlorothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-82-8 | |
| Record name | 5-chlorothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chlorothiophene-2-carboxamide: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiophene-2-carboxamide is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene core, substituted with a chloro group and a carboxamide moiety, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis protocols, spectral data, and an exploration of its potential biological significance.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, a combination of computed data and information on its precursor, 5-Chlorothiophene-2-carboxylic acid, allows for a detailed characterization.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 5-Chlorothiophene-2-carboxylic acid |
| Molecular Formula | C₅H₄ClNOS[1] | C₅H₃ClO₂S[2][3] |
| Molecular Weight | 161.61 g/mol [1] | 162.59 g/mol [2][3] |
| CAS Number | 22353-82-8[1] | 24065-33-6[2][3] |
| Melting Point | Not available | 154-158 °C (lit.)[2][4] |
| Boiling Point | Not available | 287.0±20.0 °C (Predicted)[4] |
| Solubility | Not available | Slightly soluble in DMSO and Methanol[5] |
| pKa | Not available | 3.32±0.10 (Predicted)[5] |
| Appearance | Not available | Cream-yellow powder[4] |
Synthesis
The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid. The synthesis of 5-Chlorothiophene-2-carboxylic acid itself can be achieved through various methods.
Synthesis of 5-Chlorothiophene-2-carboxylic acid
Several synthetic pathways have been reported for the preparation of 5-Chlorothiophene-2-carboxylic acid, starting from different precursors:
-
From 2-Chlorothiophene: This method involves a Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis.[6]
-
From 5-chloro-2-bromothiophene: A Grignard reagent is formed, which then reacts with carbon dioxide.[6]
-
From 5-chloro-2-acetylthiophene: Oxidation of the acetyl group yields the carboxylic acid.[6]
-
One-pot synthesis from 2-thiophenecarboxaldehyde: This method involves chlorination followed by oxidation.[5]
Experimental Protocol: Synthesis of this compound from 5-Chlorothiophene-2-carboxylic acid
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
A method for producing 5-chlorothiophene-2-carbonyl chloride involves the reaction of 5-chlorothiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride.[7][8]
-
Procedure:
-
Suspend 5-chlorothiophene-2-carboxylic acid in an inert solvent such as toluene.
-
Heat the suspension to approximately 80°C.
-
Add thionyl chloride dropwise to the heated suspension.
-
Continue stirring at this temperature and then at reflux until the evolution of gas ceases, indicating the completion of the reaction.
-
After cooling, the reaction mixture can be concentrated under reduced pressure. The resulting solution of 5-chlorothiophene-2-carbonyl chloride in toluene can be used directly in the next step.[7]
-
Step 2: Synthesis of this compound
The crude 5-chlorothiophene-2-carbonyl chloride is then reacted with an ammonia source.
-
Procedure:
-
The solution of 5-chlorothiophene-2-carbonyl chloride is slowly added to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent.
-
The reaction mixture is stirred, allowing the amide to form.
-
The resulting precipitate of this compound is then collected by filtration, washed with water to remove any salts, and dried.
-
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Spectral Data
-
Mass Spectrometry: A GC-MS spectrum for this compound is available on PubChem.[1]
-
NMR Spectroscopy: 1H and 13C NMR spectra for 5-Chlorothiophene-2-carboxylic acid are available and can be used for comparative analysis.[3][5][9]
-
Infrared Spectroscopy: FTIR spectra for 5-Chlorothiophene-2-carboxylic acid are also available.[3][10][11]
Biological Activity and Potential Applications
Thiophene carboxamide derivatives have demonstrated a range of biological activities, suggesting potential therapeutic applications for this compound.
Antiviral Activity
Research into heterocyclic carboxamide derivatives has identified compounds with potent anti-norovirus activity.[12] Specifically, a study on thiophene and benzothiazole analogs showed that halogenated derivatives, including a 5-chloro-thiophene analog, exhibited antiviral activity.[12] The mechanism of action is thought to involve the inhibition of intracellular viral replication or a late stage of viral infection.[12]
Anticancer Activity
Thiophene carboxamide derivatives have also been investigated as potential anticancer agents.[13] Studies have shown that these compounds can exhibit antiproliferative properties against various cancer cell lines.[13] For instance, certain thiophene-based chalcones have shown toxicity against colorectal cancer cells.[14] The proposed mechanisms often involve the inhibition of key cellular pathways or proteins involved in cancer progression.
Diagram 2: Potential Biological Activities of Thiophene Carboxamides
Caption: Potential therapeutic avenues for thiophene carboxamides.
Safety and Handling
Detailed safety information for this compound is not extensively documented. However, based on the data for the closely related 5-Chlorothiophene-2-carboxylic acid, caution should be exercised when handling this compound. The carboxylic acid is classified as an irritant, causing skin, eye, and respiratory tract irritation.[15] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound represents a valuable building block for the development of novel compounds with potential applications in medicine and materials science. While further experimental characterization of its physical properties and a more in-depth investigation into its specific biological activities are warranted, the existing data on related compounds highlight its potential. The synthetic routes to its precursor are well-established, providing a solid foundation for its preparation and subsequent derivatization. As research in the fields of antiviral and anticancer therapies continues to evolve, the exploration of scaffolds such as this compound may lead to the discovery of new and effective therapeutic agents.
References
- 1. This compound | C5H4ClNOS | CID 5172545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]
- 3. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-chlorothiophene-2-carboxylic acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]
- 5. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum [chemicalbook.com]
- 6. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
- 8. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 9. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 13C NMR spectrum [chemicalbook.com]
- 10. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 15. fishersci.com [fishersci.com]
5-Chlorothiophene-2-carboxamide chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chlorothiophene-2-carboxamide, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, synthesis pathways, and significant applications, with a focus on its role in drug development.
Chemical Identity and Structure
This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The structure consists of a thiophene ring chlorinated at the 5-position and featuring a carboxamide group at the 2-position.
Chemical Structure:
The structure of this compound is characterized by the following IUPAC name, CAS number, and molecular identifiers.
-
IUPAC Name: this compound
-
CAS Number: 22353-82-8
-
Molecular Formula: C₅H₄ClNOS
-
SMILES: C1=C(SC(=C1)Cl)C(=O)N
-
InChI Key: OMOBWMBJNNCUFO-UHFFFAOYSA-N
Physicochemical and Computed Properties
The properties of this compound and its immediate precursor, 5-Chlorothiophene-2-carboxylic acid, are crucial for their handling, reaction optimization, and application. A summary of these key properties is presented below.
| Property | This compound | 5-Chlorothiophene-2-carboxylic acid | Cite |
| CAS Number | 22353-82-8 | 24065-33-6 | |
| Molecular Formula | C₅H₄ClNOS | C₅H₃ClO₂S | |
| Molecular Weight | 161.61 g/mol | 162.59 g/mol | [1][2] |
| Appearance | - | White to light yellow crystalline powder | [2] |
| Melting Point | Not available | 154-158 °C | [1] |
| Boiling Point | Not available | ~287 °C (Predicted) | |
| Assay | - | ≥97% | [1] |
Synthesis and Manufacturing
The primary route to this compound involves a two-step process starting from its corresponding carboxylic acid. First, 5-Chlorothiophene-2-carboxylic acid is synthesized, which is then converted to the target carboxamide.
Synthesis of 5-Chlorothiophene-2-carboxylic acid
Several methods exist for the synthesis of 5-Chlorothiophene-2-carboxylic acid, a critical intermediate. Common starting materials include 2-chlorothiophene, 2-chloro-5-bromothiophene, or 5-chloro-2-acetylthiophene.[3] One prevalent laboratory and industrial method is the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis.[2][3][4]
The general workflow for synthesizing the carboxylic acid precursor is illustrated below.
Synthesis of this compound
The conversion of the carboxylic acid to the carboxamide proceeds via an activated intermediate, typically the acyl chloride. The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride, to form 5-chlorothiophene-2-carbonyl chloride.[5][6][7] This highly reactive acyl chloride is then treated with an ammonia source to yield the final product, this compound.
Experimental Protocols
Detailed methodologies for the key synthesis steps are provided below. These protocols are based on established chemical literature and patents.
Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride[7]
This procedure details the conversion of the carboxylic acid to its corresponding acyl chloride.
-
Reaction Setup: To a suitable reaction vessel, charge 5-chlorothiophene-2-carboxylic acid (1.0 eq), dichloromethane (approx. 5 volumes), and a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.01 eq).
-
Reagent Addition: Add thionyl chloride (approx. 3-5 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C for dichloromethane) and maintain for 16 hours with stirring.
-
Work-up: Upon completion, cool the reaction mixture. Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of this compound (General Procedure)
This protocol describes the amidation of the acyl chloride to form the final product.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and cooled in an ice bath, prepare a solution of aqueous ammonia (a stoichiometric excess).
-
Reagent Addition: Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in an inert solvent (e.g., dichloromethane or THF) to the cold, stirred ammonia solution. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC or LC-MS).
-
Work-up: The resulting solid precipitate is collected by filtration.
-
Purification: The crude product is washed with cold water and dried. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Applications in Drug Development
The primary and most significant application of the 5-chlorothiophene scaffold, particularly its carboxamide derivative, is in the synthesis of novel pharmaceuticals.
Rivaroxaban Intermediate:
This compound is a crucial building block for the synthesis of Rivaroxaban, a potent, orally active direct Factor Xa inhibitor.[1] Rivaroxaban is an anticoagulant widely used for the prevention and treatment of various thromboembolic diseases. The synthesis involves the amide coupling of 5-chlorothiophene-2-carbonyl chloride with the complex amine portion of the Rivaroxaban molecule.
The core structure is also investigated for its potential in developing other therapeutic agents, including:
The reactive nature of the thiophene ring and its functional groups allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemists in the design of new bioactive molecules.
References
- 1. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 5-Chlorothiophene-2-carboxamide from 5-chlorothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Chlorothiophene-2-carboxamide, a key intermediate in the pharmaceutical industry, from its precursor, 5-chlorothiophene-2-carboxylic acid. This document provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Overview of the Synthesis
The transformation of 5-chlorothiophene-2-carboxylic acid to this compound is a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, 5-chlorothiophene-2-carbonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride. The subsequent step is the amidation of the acyl chloride with an ammonia source to yield the final carboxamide product.
This synthetic route is widely employed due to its efficiency and the commercial availability of the starting materials. This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients.
Physicochemical Properties of Compounds
A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference and comparison.
| Property | 5-Chlorothiophene-2-carboxylic acid | 5-Chlorothiophene-2-carbonyl chloride | This compound |
| Molecular Formula | C₅H₃ClO₂S | C₅H₂Cl₂OS | C₅H₄ClNOS |
| Molecular Weight | 162.59 g/mol | 181.04 g/mol | 161.61 g/mol [1] |
| CAS Number | 24065-33-6 | 42518-98-9 | 22353-82-8[1] |
| Appearance | White to off-white solid | Colorless to pale yellow liquid | Powder |
| Melting Point | 154-158 °C | 4 °C | Not specified |
| Boiling Point | Not specified | 122-127 °C at 16 Torr | Not specified |
| Purity | ≥ 97% | ≥ 98% (GC) | ≥ 98% |
Experimental Protocols
This section provides detailed experimental procedures for the two key steps in the synthesis of this compound.
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.
Materials:
-
5-chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂) (or another suitable nonpolar solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Inert gas supply (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid (e.g., 16.5 g, 0.1 mol) in anhydrous dichloromethane (100 mL) under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (1 drop).
-
Cool the mixture in an ice bath to below 0 °C.
-
Slowly add thionyl chloride (e.g., 15 g, 0.126 mol) to the stirred suspension, maintaining the temperature below 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 10 to 30 minutes.
-
Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 1 to 3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
After cooling to room temperature, carefully remove the excess thionyl chloride and dichloromethane by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude 5-chlorothiophene-2-carbonyl chloride, a colorless liquid, can be further purified by vacuum distillation (80-90 °C at 5 mmHg). A yield of approximately 100% and a purity of over 99% can be expected.
Step 2: Synthesis of this compound
This generalized protocol describes the amidation of the synthesized 5-chlorothiophene-2-carbonyl chloride using aqueous ammonia.
Materials:
-
5-chlorothiophene-2-carbonyl chloride
-
Aqueous ammonia (e.g., 28-30% solution)
-
A suitable organic solvent (e.g., dichloromethane or diethyl ether)
-
Beaker or flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve the crude or purified 5-chlorothiophene-2-carbonyl chloride in a suitable organic solvent (e.g., dichloromethane) in a beaker or flask placed in an ice bath.
-
While stirring vigorously, slowly add an excess of cold aqueous ammonia solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a powder. The expected yield for this step is typically high.
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process from the starting material to the final product.
References
The Versatile Scaffold: An In-depth Technical Guide to 5-Chlorothiophene-2-carboxamide and its Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 5-chlorothiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural features and synthetic tractability have led to the discovery of potent molecules with a wide spectrum of pharmacological activities, ranging from anticoagulants to anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.
A Scaffold of Therapeutic Significance
The thiophene ring, a five-membered sulfur-containing heterocycle, is a bioisostere of the benzene ring and is frequently incorporated into drug molecules to modulate their physicochemical and pharmacokinetic properties. The addition of a chlorine atom at the 5-position and a carboxamide group at the 2-position of the thiophene ring creates a versatile template for further chemical modifications. The most prominent example of a drug molecule containing this scaffold is Rivaroxaban, a potent and selective direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1] Beyond its role in anticoagulation, researchers are actively exploring derivatives of this core for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[2]
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound and its derivatives typically starts from 5-chlorothiophene-2-carboxylic acid. This key intermediate can be prepared through several synthetic routes, including the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, or the carbonation of a Grignard reagent derived from 5-chloro-2-bromothiophene.[3]
The crucial amide bond formation is generally achieved through standard coupling reactions. A common method involves the activation of the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), followed by the addition of the desired amine.
Experimental Protocol: General Procedure for the Synthesis of this compound Derivatives
To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). The reaction mixture is stirred at room temperature for 30 minutes. The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative. The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Diverse Biological Activities and Quantitative Data
The this compound scaffold has been explored for a multitude of therapeutic applications. The following sections summarize the key findings and quantitative data for its anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Hep3B (Liver Cancer) | 5.46 | [1] |
| Derivative B | Hep3B (Liver Cancer) | 12.58 | [1] |
| MB-D2 | A375 (Melanoma) | ~25 (estimated from viability data) | [4] |
| MB-D2 | MCF-7 (Breast Cancer) | ~50 (estimated from viability data) | [4] |
| MB-D4 | HT-29 (Colon Cancer) | ~75 (estimated from viability data) | [4] |
Note: IC50 values for MB-D2 and MB-D4 are estimations based on reported cell viability percentages at given concentrations.
References
Potential Biological Activities of 5-Chlorothiophene-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiophene-2-carboxamide is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its versatile scaffold. While much of the detailed mechanistic and quantitative research has been conducted on its derivatives, the core structure is recognized as a key pharmacophore, contributing to a range of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.
Anticancer Activity
Derivatives of this compound have demonstrated notable anticancer properties through various mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression.
Quantitative Data on Anticancer Activity of Derivatives
The following table summarizes the in vitro cytotoxic effects of various this compound derivatives against a range of human cancer cell lines.
| Derivative | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| 5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) | HCT116 (Colon) | MTT Assay | EC50 | 7.1 ± 0.6 µM | |
| Thiophene carboxamide derivative 2b | Hep3B (Liver) | MTS Assay | IC50 | 5.46 µM | [1] |
| Thiophene carboxamide derivative 2d | Hep3B (Liver) | MTS Assay | IC50 | 8.85 µM | [1] |
| Thiophene carboxamide derivative 2e | Hep3B (Liver) | MTS Assay | IC50 | 12.58 µM | [1] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative 5f | EGFRT790M | Kinase Assay | IC50 | 9.5 ± 2 nM | [2] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative 5g | EGFRT790M | Kinase Assay | IC50 | 11.9 ± 3 nM | [2] |
Experimental Protocols for Anticancer Assays
This protocol is for determining the cytotoxic effects of thiophene-2-carboxamide derivatives on cancer cell lines.
-
Materials:
-
Thiophene-2-carboxamide derivative of interest
-
Cancer cell lines (e.g., MCF-7, HepG2, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the thiophene-2-carboxamide derivative in complete medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for another 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]
-
This protocol outlines the measurement of caspase-3 and -7 activation, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Thiophene-2-carboxamide derivative
-
Cancer cell lines
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with the thiophene-2-carboxamide derivative at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control.[3]
-
Signaling Pathways in Anticancer Activity of Derivatives
Several derivatives of this compound have been shown to exert their anticancer effects by modulating specific signaling pathways.
-
VEGFR-2 Inhibition: Certain thiophene carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
-
Apoptosis Induction: Many thiophene carboxamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered by these compounds.
-
EGFR Inhibition: Some 5-chloro-indole-2-carboxamide derivatives have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including the T790M mutant which is associated with resistance to some EGFR inhibitors.[2]
Below are diagrams illustrating these pathways and a general experimental workflow.
Antimicrobial Activity
Thiophene carboxamide derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and viruses.
Quantitative Data on Antimicrobial Activity of a Derivative
The following table presents antiviral activity data for a 5-chlorothiophene derivative against Murine Norovirus (MNV).
| Derivative | Virus | Assay | Endpoint | Result | Reference |
| 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | Murine Norovirus (MNV) | CPE Reduction Assay | EC50 | 30 µM |
Experimental Protocols for Antimicrobial Assays
This assay evaluates the ability of a compound to inhibit the virus-induced destruction of host cells.
-
Materials:
-
RAW 264.7 cells (murine macrophages)
-
Murine Norovirus (MNV)
-
Complete culture medium
-
96-well plates
-
Test compound (this compound derivative)
-
Cell viability reagent (e.g., WST-8)
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the diluted compound for a specified time (e.g., 30 minutes).
-
Infect the cell monolayers with the virus-compound mixture.
-
Incubate the plates for a period sufficient to observe cytopathic effects in the virus control wells (e.g., 72 hours).
-
Assess cell viability using a suitable reagent (e.g., WST-8) and measure the absorbance with a microplate reader.
-
Calculate the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
This assay is used to determine the concentration of the compound that is toxic to the host cells.
-
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
96-well plates
-
Test compound
-
WST-8 solution
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
Add WST-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
Calculate the CC₅₀ (50% cytotoxic concentration).
-
Potential Antimicrobial Mechanisms of Action
The precise antimicrobial mechanisms of this compound and its derivatives are not fully elucidated but are thought to involve:
-
Inhibition of Viral Replication: For antiviral activity, it is suggested that these compounds may inhibit intracellular viral replication or later stages of the viral life cycle.
-
Disruption of Bacterial Cell Processes: In the case of antibacterial activity, nitrothiophene carboxamides have been shown to be prodrugs that are activated by bacterial nitroreductases, leading to bactericidal effects.[5]
Enzyme Inhibition
The this compound scaffold is present in molecules that act as enzyme inhibitors, highlighting its potential for the development of targeted therapeutics.
Quantitative Data on Enzyme Inhibition by a Derivative
A derivative of 5-chlorothiophene-2-carboxylic acid has been shown to be a potent dual inhibitor of thrombin and Factor Xa, key enzymes in the coagulation cascade.
| Derivative | Target Enzyme | Assay | Endpoint | Result | Reference |
| SAR107375 | Thrombin | Enzyme Inhibition Assay | Ki | 8 nM | [6] |
| SAR107375 | Factor Xa | Enzyme Inhibition Assay | Ki | 1 nM | [6] |
Experimental Protocol for Enzyme Inhibition Assay
A general protocol for assessing the inhibition of serine proteases like thrombin and Factor Xa is outlined below.
-
Materials:
-
Purified enzyme (e.g., human thrombin, human Factor Xa)
-
Fluorogenic or chromogenic substrate specific for the enzyme
-
Assay buffer
-
Test compound (this compound derivative)
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the IC₅₀ value and subsequently the inhibition constant (Ki) using appropriate kinetic models.
-
Signaling Pathway for Dual Thrombin and Factor Xa Inhibition
The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a blood clot. Thrombin (Factor IIa) and Factor Xa are critical serine proteases in this pathway. A dual inhibitor of these enzymes can effectively prevent thrombosis.
Conclusion
This compound serves as a valuable scaffold in the design and development of novel therapeutic agents. While much of the detailed mechanistic and quantitative data available is on its derivatives, these studies collectively highlight the significant potential of this chemical class. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation into the parent compound and the continued exploration of its derivatives. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon in their efforts to translate the therapeutic potential of this compound and its analogues into clinical applications. Future research should focus on elucidating the specific molecular targets and signaling pathways of the parent compound to better understand its biological activity profile.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
5-Chlorothiophene-2-carboxamide: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiophene-2-carboxamide is a halogenated heterocyclic compound that has emerged as a significant building block in the field of organic synthesis and medicinal chemistry. Its thiophene core, substituted with a chlorine atom and a carboxamide group, provides a unique scaffold for the development of novel molecules with diverse biological activities. The presence of the reactive carboxamide group and the potential for cross-coupling reactions at the chloro-position make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its key precursor, 5-chlorothiophene-2-carboxylic acid, is essential for their effective utilization in synthesis. The following tables summarize their key physical and chemical data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClNOS | [1] |
| Molecular Weight | 161.61 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 22353-82-8 | [1] |
| Appearance | White to light yellow crystal powder | [2] |
| Melting Point | 148-156 °C | [3] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Table 2: Physicochemical Properties of 5-Chlorothiophene-2-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClO₂S | [4] |
| Molecular Weight | 162.59 g/mol | [4] |
| IUPAC Name | 5-chlorothiophene-2-carboxylic acid | [4] |
| CAS Number | 24065-33-6 | [4] |
| Appearance | White to light yellow crystal powder | [2] |
| Melting Point | 154-158 °C | [5] |
| pKa | 3.64 | [4] |
Synthesis of this compound
The primary route to this compound involves the amidation of its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid. The synthesis of this crucial precursor has been extensively studied and can be achieved through several pathways.
Synthesis of 5-Chlorothiophene-2-carboxylic acid
Multiple synthetic strategies have been developed to produce 5-chlorothiophene-2-carboxylic acid with high yield and purity.[6] These methods often utilize readily available starting materials and offer flexibility based on the desired scale of production.[6]
One common approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis to yield the carboxylic acid.[7] Another method employs a Grignard reagent formed from 5-chloro-2-bromothiophene, which is then carboxylated using carbon dioxide.[7] Additionally, the oxidation of 5-chloro-2-acetylthiophene provides an alternative route to the target molecule.[7]
A one-pot synthesis method has also been reported, starting from 2-thiophenecarboxaldehyde, which undergoes chlorination and subsequent oxidation to afford 5-chlorothiophene-2-carboxylic acid.[8] This method is particularly suitable for industrial-scale production due to its operational simplicity and reduced waste generation.[8]
Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carboxylic acid via One-Pot Chlorination and Oxidation of 2-Thiophenecarboxaldehyde
This protocol is adapted from a patented industrial process.[8]
Materials:
-
2-Thiophenecarboxaldehyde
-
Chlorine gas
-
Sodium hydroxide solution (20%)
-
Dichloromethane
-
Sodium sulfite solution (10%)
-
Hydrochloric acid (30%)
-
Ethanol
-
Water
Procedure:
-
A solution of 2-thiophenecarboxaldehyde in a suitable solvent is cooled to between -5 and 0 °C.
-
Chlorine gas is slowly introduced into the reaction mixture while maintaining the temperature. The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture containing the intermediate, 5-chloro-2-thiophenecarboxaldehyde, is then slowly added to a pre-cooled 20% sodium hydroxide solution, keeping the temperature below 30 °C.
-
Chlorine gas is again introduced into the mixture, and the reaction is allowed to proceed for several hours at 15-30 °C.
-
Upon completion, the reaction is quenched by the addition of a 10% sodium sulfite solution.
-
The aqueous layer is separated and washed with dichloromethane to remove organic impurities.
-
The aqueous layer is then acidified to a pH of 1-2 with 30% hydrochloric acid, resulting in the precipitation of a white solid.
-
The solid is collected by suction filtration and washed with cold water.
-
The crude product is recrystallized from an ethanol/water mixture and dried under reduced pressure to yield pure 5-chlorothiophene-2-carboxylic acid.
Amidation of 5-Chlorothiophene-2-carboxylic acid
The conversion of 5-chlorothiophene-2-carboxylic acid to this compound can be achieved through standard amidation procedures. This typically involves the activation of the carboxylic acid followed by reaction with an amine source, such as ammonia.
Experimental Protocol: General Procedure for the Synthesis of this compound
This protocol is a general method for amide bond formation from a carboxylic acid.
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 7N in methanol) or ammonium chloride and a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Activation of the Carboxylic Acid: To a solution of 5-chlorothiophene-2-carboxylic acid in anhydrous DCM, slowly add an excess (e.g., 1.5-2 equivalents) of thionyl chloride or oxalyl chloride at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
The reaction mixture is stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride.
-
Amidation: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. An excess of a solution of ammonia in methanol is added dropwise. Alternatively, a mixture of ammonium chloride and triethylamine in DCM can be used.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those with pharmaceutical applications.
Synthesis of Rivaroxaban
One of the most significant applications of the 5-chlorothiophene scaffold is in the synthesis of the anticoagulant drug, Rivaroxaban.[6][9] The 5-chlorothiophene-2-carboxylic acid moiety is a key component of the Rivaroxaban structure.[10]
Reactions of the Carboxamide Group
The carboxamide functional group can undergo various transformations, allowing for the derivatization of the this compound core. It can react with a range of nucleophiles to form different derivatives.[11]
Cross-Coupling Reactions
The chlorine atom on the thiophene ring provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of diverse substituents at the 5-position of the thiophene ring, further expanding the molecular diversity accessible from this building block.
Biological Activity and Therapeutic Potential
While this compound itself is primarily utilized as a synthetic intermediate, its structural motif is present in numerous biologically active compounds. Derivatives of thiophene-2-carboxamide have demonstrated a broad spectrum of pharmacological activities.
Antimicrobial and Anticancer Properties
Thiophene carboxamide derivatives have been investigated for their potential as antimicrobial and anticancer agents.[11][12] The unique electronic properties of the thiophene ring, combined with the hydrogen bonding capabilities of the carboxamide group, contribute to their interaction with biological targets.[11] Research has shown that certain thiophene-based compounds exhibit promising activity against various cancer cell lines and microbial strains.[12]
Enzyme Inhibition
The this compound scaffold can be incorporated into molecules designed to inhibit specific enzymes. For instance, it is a key component of Rivaroxaban, a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[10] The structural features of the thiophene ring and the carboxamide group can be tailored to achieve high affinity and selectivity for the target enzyme's active site.
Signaling Pathways
The precise signaling pathways through which this compound derivatives exert their biological effects are an active area of research. For some anticancer thiophene derivatives, modulation of key signaling pathways involved in cell proliferation and apoptosis has been suggested.
Hypothetical Interaction with the p53 Signaling Pathway
The p53 tumor suppressor protein plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress.[13] Some studies on related chlorothiophene-based compounds have suggested a potential interaction with the p53 signaling pathway.[14] While not directly demonstrated for this compound, it is plausible that its derivatives could be designed to modulate this pathway, for example, by interfering with the interaction between p53 and its negative regulator, MDM2.[13]
Caption: Hypothetical interaction of a chlorothiophene carboxamide derivative with the p53 signaling pathway.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and evaluation of novel drug candidates derived from this compound.
Caption: General workflow for drug discovery using this compound as a building block.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering multiple avenues for the creation of complex and biologically active molecules. Its straightforward synthesis from 5-chlorothiophene-2-carboxylic acid and the reactivity of its functional groups make it an attractive starting material for the development of novel pharmaceuticals. The demonstrated and potential biological activities of its derivatives, including antimicrobial and anticancer effects, underscore the importance of this scaffold in medicinal chemistry. As research continues to uncover new synthetic methodologies and biological applications, the role of this compound as a key intermediate in drug discovery is poised to expand further.
References
- 1. This compound | C5H4ClNOS | CID 5172545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]
- 6. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 7. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]
- 8. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum [chemicalbook.com]
- 9. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. 24065-33-6|5-Chlorothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
Spectroscopic Profile of 5-Chlorothiophene-2-carboxamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chlorothiophene-2-carboxamide (C₅H₄ClNOS), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.
Spectroscopic Data Summary
While comprehensive, publicly available datasets for this compound are limited, this guide compiles the available information and provides context through data on closely related structures, primarily its precursor, 5-Chlorothiophene-2-carboxylic acid. The molecular formula for this compound is C₅H₄ClNOS, and its calculated molecular weight is 161.61 g/mol .[1]
Table 1: Mass Spectrometry Data
| Analyte | Technique | Key Fragments (m/z) | Source |
| This compound | GC-MS | Data not publicly detailed, but spectrum exists. | [1] |
Further analysis would be required to predict the fragmentation pattern, which would likely involve the loss of the amide group and characteristic isotopic patterns due to the presence of chlorine.
Note: Detailed, publicly accessible NMR and IR data for this compound are scarce. The following tables for the closely related 5-Chlorothiophene-2-carboxylic acid are provided for comparative purposes.
Table 2: ¹H NMR Data of 5-Chlorothiophene-2-carboxylic acid
| Chemical Shift (ppm) | Multiplicity | Solvent |
| Data not available for the amide |
For 5-Chlorothiophene-2-carboxylic acid, ¹H NMR spectra are available, typically showing two doublets in the aromatic region corresponding to the thiophene protons.[2]
Table 3: ¹³C NMR Data of 5-Chlorothiophene-2-carboxylic acid
| Chemical Shift (ppm) | Assignment |
| Data not available for the amide |
The ¹³C NMR of the corresponding carboxylic acid would show signals for the two aromatic CH groups, the two quaternary carbons of the thiophene ring (one bearing the chlorine and the other the carboxyl group), and the carbonyl carbon.
Table 4: IR Spectroscopy Data of 5-Chlorothiophene-2-carboxylic acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available for the amide |
For the amide, characteristic IR peaks would be expected for the N-H stretching of the primary amide (typically two bands in the 3100-3500 cm⁻¹ region), the C=O stretching (Amide I band, around 1650 cm⁻¹), and the N-H bending (Amide II band, around 1600 cm⁻¹).[3][4]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of thiophene derivatives would involve dissolving a few milligrams of the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6] ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
Infrared (IR) Spectroscopy
For IR analysis of a solid amide sample, a common method is preparing a KBr pellet or using Attenuated Total Reflectance (ATR).[7] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[1] A general protocol would involve dissolving the sample in a volatile organic solvent like dichloromethane or methanol.[8] The sample would be injected into the GC, which separates the components before they enter the mass spectrometer. The mass spectrometer would typically be operated in electron ionization (EI) mode.[9]
Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of this compound is outlined below. This workflow ensures a comprehensive structural elucidation of the molecule.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.
References
- 1. This compound | C5H4ClNOS | CID 5172545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum [chemicalbook.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
- 7. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-Chlorothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chlorothiophene-2-carboxamide, focusing on its solubility and stability. While specific experimental data for this compound is limited in publicly available literature, this document outlines the foundational principles and detailed experimental protocols necessary for its characterization. The information presented is based on the known properties of related thiophene carboxamides and established pharmaceutical industry guidelines for active pharmaceutical ingredient (API) analysis.
Physicochemical Properties of this compound
This compound is a halogenated heterocyclic amide with potential applications in medicinal chemistry. Its structure, featuring a thiophene ring, a carboxamide group, and a chlorine substituent, dictates its physicochemical behavior.
| Property | Value (Computed) | Data Source |
| Molecular Formula | C₅H₄ClNOS | PubChem[1] |
| Molecular Weight | 161.61 g/mol | PubChem[1] |
| XLogP3-AA | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Note: The data presented in this table are computed properties and should be confirmed by experimental analysis.
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and formulation development. The solubility of this compound is influenced by its crystalline structure, the polarity of the solvent, and the pH of the medium. Thiophene derivatives are often soluble in organic solvents. For instance, a related compound, 5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide, is soluble in organic solvents like dimethyl sulfoxide (DMSO).
General Solubility Characteristics
Based on its structure, this compound is expected to exhibit low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents. The amide group can participate in hydrogen bonding, which may contribute to its solubility in certain protic solvents.
Experimental Protocols for Solubility Determination
Two primary types of solubility are assessed during drug development: kinetic and thermodynamic.[2]
2.2.1. Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[2] This is often used in early-stage drug discovery for high-throughput screening.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The highest concentration that does not show precipitation is considered the kinetic solubility.[3][4]
2.2.2. Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[5]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, DMSO, various buffers).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[5]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 1: Workflow for determining kinetic and thermodynamic solubility.
Stability Profile and Degradation Pathways
Stability testing is crucial to determine the shelf-life of an API and to identify its degradation products.[6][7][8] Forced degradation studies are conducted to understand the intrinsic stability of the molecule under various stress conditions.[9]
Forced Degradation Studies
Forced degradation studies involve exposing the API to conditions more severe than accelerated stability testing to predict its degradation pathways.[9]
Experimental Protocols:
A solution of this compound (e.g., 1 mg/mL) in a suitable solvent system is subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield 5-chlorothiophene-2-carboxylic acid and ammonia.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The thiophene ring can be susceptible to oxidation.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) for 48 hours.
-
Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
After exposure, the samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Figure 2: Logical workflow for a forced degradation study.
Biological Context: Potential as an Antiviral Agent
While the specific biological activity of this compound is not extensively documented, related thiophene carboxamide derivatives have shown promise as antiviral agents. For instance, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide was identified as an anti-norovirus agent, and structure-activity relationship (SAR) studies have been conducted on analogs, including 5-chloro-thiophene derivatives.[10] This suggests that this compound could be a valuable scaffold for the development of novel antiviral therapeutics.
The proposed mechanism of action for such compounds might involve the inhibition of viral replication or late-stage viral infection processes.[10]
Figure 3: Hypothetical drug discovery pathway for a thiophene carboxamide antiviral agent.
Conclusion
References
- 1. This compound | C5H4ClNOS | CID 5172545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. rheolution.com [rheolution.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. database.ich.org [database.ich.org]
- 9. biomedres.us [biomedres.us]
- 10. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
The Thiophene Carboxamide Core: A Technical Guide to its Discovery, History, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its versatile pharmacological properties have led to the development of a wide array of therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] This technical guide provides an in-depth exploration of the discovery and history of thiophene carboxamides in research, detailing key experimental protocols, presenting quantitative data for comparative analysis, and illustrating critical pathways and workflows.
The journey of thiophene itself began in 1882 when it was discovered by Viktor Meyer as a contaminant in benzene.[3] This five-membered aromatic heterocycle, with a sulfur atom replacing a carbon, exhibits physicochemical properties remarkably similar to benzene, a concept known as bioisosterism.[3][4] This similarity allows thiophene and its derivatives to interact with a multitude of biological targets, often with enhanced potency or improved pharmacokinetic profiles. The introduction of the carboxamide functional group further enhances the drug-like properties of the thiophene core, providing a key hydrogen bonding motif that facilitates interactions with biological macromolecules.[5]
Discovery and History in Drug Development
The exploration of thiophene carboxamides in drug discovery has been marked by several key milestones. Initially investigated for their antimicrobial properties, research has expanded to uncover their potential as potent inhibitors of various enzymes and signaling pathways implicated in a range of diseases.
Early Investigations: Antimicrobial and Antifungal Activity
Early research into thiophene derivatives focused on their potential as antimicrobial agents.[4] Thiophene-3-carboxamide derivatives, in particular, have demonstrated both antibacterial and antifungal activities.[6] For instance, certain N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli.[5] Furthermore, nitrothiophene carboxamides have been identified as a novel class of narrow-spectrum antibacterial agents.[7] In the realm of agricultural research, thiophene/furan-1,3,4-oxadiazole carboxamides have been developed as potent succinate dehydrogenase (SDH) inhibitors for use as fungicides.[8]
Emergence as Kinase Inhibitors in Oncology
A significant breakthrough in the application of thiophene carboxamides came with their identification as potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Thiophene carboxamides have been successfully developed to target a variety of kinases, including:
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[9] Several series of thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors.[9][10] For example, compounds based on the PAN-90806 scaffold have shown significant anti-proliferative and anti-angiogenic properties.[9]
-
JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and have been implicated in various inflammatory diseases and cancers. A 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide was identified as a hit compound for JNK1 inhibition.[11]
-
JAK2 Inhibitors: The Janus kinase 2 (JAK2) is a critical component of the signaling pathway for several cytokines and growth factors, and its mutation is associated with myeloproliferative neoplasms. Thiophene carboxamide derivatives have been developed as inhibitors of JAK2.[12]
-
EGFR Kinase Inhibitors: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as novel EGFR kinase inhibitors with cytotoxic activity.[13]
-
Clk1/4 Inhibitors: Cdc2-like kinases (Clk) are involved in the regulation of pre-mRNA splicing. 5-Methoxybenzothiophene-2-carboxamides have been identified as inhibitors of Clk1 and Clk4.[14]
Anticancer Activity Beyond Kinase Inhibition
The anticancer properties of thiophene carboxamides are not limited to kinase inhibition. Research has demonstrated their ability to induce apoptosis, disrupt redox homeostasis, and inhibit mitochondrial complex I.[1] Some thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent anti-tubulin agent, and have shown significant activity against hepatocellular carcinoma cell lines.[15]
Quantitative Data Summary
The following tables summarize the biological activity of selected thiophene carboxamide derivatives from various research studies, providing a comparative overview of their potency.
| Compound/Series | Target | Assay | IC50/EC50 | Cell Line(s) | Reference |
| JNK Inhibitors | |||||
| Compound 1 | JNK1 | DELFIA | 15.8 μM | - | [11] |
| JNK1 | Lantha | 26.0 μM | - | [11] | |
| Compound 25 | JNK1 | Kinase Assay | 1.32 μM | - | [11] |
| JIP1 Displacement | DELFIA | 4.62 μM | - | [11] | |
| VEGFR-2 Inhibitors | |||||
| PAN-90806 family | VEGFR-2 | - | Nanomolar range | - | [1] |
| Compound 14d | VEGFR-2 | - | 191.1 nM | HCT116, MCF7, PC3, A549 | [9] |
| Compound 5 | VEGFR-2 | - | 0.59 µM | - | [16] |
| Compound 21 | VEGFR-2 | - | 1.29 µM | - | [16] |
| EGFR Inhibitors | |||||
| Compound 16e | EGFR Kinase | - | 94.44 ± 2.22 nM | - | [13] |
| Antiproliferative | - | < 9 μM | HCT116 and others | [13] | |
| Antiproliferative Agents | |||||
| MB-D2 | - | Cytotoxicity | - | A375, HT-29, MCF-7 | [1] |
| Phenyl-thiophene-carboxamide 2b | - | Cytotoxicity | 5.46 µM | Hep3B | [15] |
| Phenyl-thiophene-carboxamide 2e | - | Cytotoxicity | 12.58 µM | Hep3B | [15] |
| Fungicides | |||||
| Compound 4i | S. sclerotiorum | Antifungal | 0.140 ± 0.034 mg/L | - | [8] |
| SDH Inhibition | - | 4.53 ± 0.19 μM | - | [8] | |
| Compound 4g | SDH Inhibition | - | 1.01 ± 0.21 μM | - | [8] |
Key Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of thiophene carboxamides, as cited in the literature.
General Synthesis of Thiophene Carboxamides
A common method for the synthesis of 2-acetamido-thiophene-3-carboxamides involves the coupling of commercially available 2-aryl acetic acids with aryl 2-amino-3-carboxamides.[11]
Protocol:
-
Dissolve the 2-aryl acetic acid and the aryl 2-amino-3-carboxamide in a suitable solvent (e.g., DMF).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
A general workflow for the synthesis of thiophene carboxamides is depicted below.
In Vitro Kinase Assays
The inhibitory activity of thiophene carboxamides against specific kinases is often determined using in vitro kinase assays.
Example Protocol (JNK1 LanthaScreen™ Assay): [11]
-
Prepare a reaction mixture containing the JNK1 enzyme, a fluorescently labeled substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Add the test compound (thiophene carboxamide derivative) at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Cell-Based Proliferation Assays
The cytotoxic effects of thiophene carboxamides on cancer cell lines are typically evaluated using cell proliferation assays.
Example Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiophene carboxamide derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of action of anticancer thiophene carboxamides, apoptosis and cell cycle analysis are performed.
Protocol (Flow Cytometry):
-
Treat cancer cells with the test compound for a specified time.
-
Harvest the cells and fix them with ethanol.
-
For cell cycle analysis, stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry.
-
For apoptosis analysis, use an Annexin V/PI staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide stains late apoptotic and necrotic cells.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.
Signaling Pathways and Mechanisms of Action
Thiophene carboxamides exert their biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key mechanisms.
VEGFR-2 Signaling Pathway Inhibition
Thiophene carboxamides that inhibit VEGFR-2 block the downstream signaling cascade that promotes angiogenesis.
Induction of Apoptosis
Many anticancer thiophene carboxamides induce programmed cell death, or apoptosis, in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Chlorothiophene-2-carboxamide: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step experimental protocol for the synthesis of 5-Chlorothiophene-2-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol details the necessary reagents, equipment, and procedures for the successful synthesis and purification of the target compound.
I. Synthesis Overview
The synthesis of this compound is typically achieved in two main steps:
-
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride: This step involves the conversion of 5-Chlorothiophene-2-carboxylic acid to its corresponding acid chloride using a chlorinating agent, such as thionyl chloride.
-
Step 2: Synthesis of this compound: The resulting 5-Chlorothiophene-2-carbonyl chloride is then reacted with ammonia to yield the final product, this compound.
II. Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care.
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This protocol is adapted from established methods involving the use of thionyl chloride as the chlorinating agent.
Materials and Equipment:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (e.g., sodium hydroxide solution)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet, suspend 5-Chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene (approximately 5-10 mL per gram of carboxylic acid).
-
Stir the suspension and cool the flask in an ice bath to below 10 °C.
-
Slowly add thionyl chloride (1.1-1.3 eq) to the cooled suspension dropwise. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 5-Chlorothiophene-2-carbonyl chloride can be purified by vacuum distillation. The resulting product is a colorless to pale yellow liquid and can be used directly in the next step.
Step 2: Synthesis of this compound
This protocol describes the amidation of 5-Chlorothiophene-2-carbonyl chloride using aqueous ammonia.
Materials and Equipment:
-
Toluene solution of 5-Chlorothiophene-2-carbonyl chloride (from Step 1)
-
Isopropanol
-
Aqueous ammonia (e.g., 25-30% solution)
-
Potassium carbonate solution (e.g., 10% w/v)
-
Ethyl acetate
-
Petroleum ether
-
Beaker or flask for reaction
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a beaker or flask, dissolve the crude 5-Chlorothiophene-2-carbonyl chloride (1.0 eq) in a mixture of toluene and isopropanol.
-
Cool the solution in an ice bath.
-
While stirring vigorously, slowly add aqueous ammonia (a slight excess) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition. A precipitate will form.
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2 hours.
-
Upon completion of the reaction, add a potassium carbonate solution to the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization from petroleum ether to yield a white to off-white solid.
III. Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride | 5-Chlorothiophene-2-carbonyl chloride | Aqueous Ammonia | This compound |
| Molecular Weight ( g/mol ) | 162.59 | 118.97 | 181.04 | 17.03 (as NH₃) | 161.61 |
| Molar Ratio | 1.0 | 1.1 - 1.3 | - | Excess | - |
| Reaction Temperature | <10 °C (addition), 70-80 °C (reflux) | - | <10 °C (addition), Room Temp. | - | - |
| Reaction Time | 1 - 3 hours | - | 2 hours | - | - |
| Yield | - | - | ~95-100%[1] | - | ~80%[2] |
| Purity | >97% (starting material) | Reagent grade | >99% (after distillation)[1] | Reagent grade | High purity after recrystallization |
| Appearance | White to light yellow solid | Colorless to yellow fuming liquid | Colorless to pale yellow liquid | Colorless liquid | White to off-white solid |
IV. Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Amidation of 5-Chlorothiophene-2-carboxylic Acid Using Coupling Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chlorothiophene-2-carboxylic acid is a vital heterocyclic building block in organic synthesis, most notably serving as a key intermediate in the manufacturing of the anticoagulant medication Rivaroxaban.[1][2] The formation of an amide bond via the coupling of its carboxylic acid group with an appropriate amine is a critical transformation in the synthesis of Rivaroxaban and other biologically active molecules. This document provides detailed protocols for the amidation of 5-chlorothiophene-2-carboxylic acid, focusing on the use of common and efficient coupling reagents.
Amide bond formation is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[3][4] Direct condensation of a carboxylic acid and an amine is often slow and requires high temperatures, leading to potential side reactions. Coupling reagents facilitate this reaction under milder conditions, offering higher yields and purity.[3][5] This note details procedures using two widely employed classes of coupling reagents: an aminium salt (HATU) and a carbodiimide (EDC) in conjunction with an additive (HOBt).
General Reaction Scheme
The overall transformation involves the reaction of 5-chlorothiophene-2-carboxylic acid with a generic primary or secondary amine (R¹R²NH) in the presence of a coupling reagent and a base to yield the corresponding 5-chlorothiophene-2-carboxamide.

Figure 1. General scheme for the amidation of 5-chlorothiophene-2-carboxylic acid.
Comparative Data of Coupling Methods
The selection of a coupling reagent, base, and solvent system is crucial for optimizing reaction yield and minimizing side products, such as racemization in the case of chiral amines.[6] The following table summarizes typical conditions and expected outcomes for different coupling protocols.
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: Thionyl Chloride |
| Coupling Reagent | HATU | EDC | Thionyl Chloride (SOCl₂) |
| Additive | None | HOBt (1-Hydroxybenzotriazole) | None |
| Base | DIPEA (Diisopropylethylamine) | DIPEA or Triethylamine (TEA) | Pyridine or Triethylamine (TEA) |
| Solvent | DMF or DCM | DCM or Acetonitrile | Toluene or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | 2 - 6 hours |
| Typical Yield | > 90% | 75 - 90% | > 85% |
| Key Advantage | High efficiency, low racemization, fast. | Cost-effective, water-soluble byproducts.[7] | Highly reactive intermediate, inexpensive.[8] |
| Key Disadvantage | High cost, potential allergenicity.[9] | Slower, potential for side reactions.[10] | Harsh conditions, generates HCl. |
Experimental Protocols
Protocol 1: Amidation using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions.[4][6]
Materials and Reagents:
-
5-Chlorothiophene-2-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chlorothiophene-2-carboxylic acid (1.0 eq) and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
In a separate container, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture. Some protocols suggest pre-activating the acid by mixing the acid, HATU, and base for 15 minutes before adding the amine.[11]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Amidation using EDC and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids.[7] It is often used with 1-hydroxybenzotriazole (HOBt), which acts as an additive to suppress side reactions and reduce racemization.[7][10]
Materials and Reagents:
-
5-Chlorothiophene-2-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-chlorothiophene-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (or triethylamine) (2.5 eq) to the solution.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute it with additional DCM or ethyl acetate.
-
Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude amide by silica gel column chromatography.
Visualized Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and the activation mechanism common to these coupling reactions.
Caption: General workflow for amide coupling.
Caption: Activation and coupling mechanism.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents like HATU can be sensitizers or irritants; avoid inhalation and skin contact.[9]
-
Solvents such as DCM and DMF are hazardous. Consult their Safety Data Sheets (SDS) before use.
-
Bases like DIPEA and triethylamine are corrosive and volatile; handle with care.
-
Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases. This procedure should only be performed by experienced personnel with extreme caution.[8]
References
- 1. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. hepatochem.com [hepatochem.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. growingscience.com [growingscience.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: Synthesis of Rivaroxaban Intermediates Using 5-Chlorothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key intermediates of the anticoagulant drug Rivaroxaban, utilizing 5-Chlorothiophene-2-carboxamide and its derivatives. The following sections detail the chemical pathways, experimental procedures, and quantitative data to guide researchers in the efficient synthesis of these critical compounds.
Introduction
Rivaroxaban, an orally active direct factor Xa inhibitor, is a widely used anticoagulant. A crucial step in its synthesis involves the coupling of a substituted oxazolidinone core with a this compound moiety. This document outlines established methods for this synthesis, focusing on the practical application of this compound and its activated forms.
Synthetic Pathways Overview
The primary approach for incorporating the 5-chlorothiophene group into the Rivaroxaban structure involves the acylation of the key amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, with an activated form of 5-chlorothiophene-2-carboxylic acid. The two main strategies detailed below start with either the carboxylic acid, which is then converted to the acid chloride, or directly from the carboxamide.
A common synthetic route involves the reaction of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one hydrochloride with 5-chlorothiophene-2-carbonyl chloride.[1] This reaction is typically carried out in a solvent mixture using an inorganic base.[1] An alternative method involves the reaction of this compound with an epoxy intermediate.[2]
Key Intermediates and Reagents
| Compound Name | CAS Number | Molecular Formula | Role |
| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | C₅H₃ClO₂S | Starting Material |
| This compound | 22353-82-8 | C₅H₄ClNOS | Starting Material |
| 5-Chlorothiophene-2-carbonyl chloride | Not Available | C₅H₂Cl₂OS | Activated Acylating Agent |
| (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | 898543-06-1 | C₁₄H₁₈ClN₃O₄ | Key Amine Intermediate |
| Thionyl chloride | 7719-09-7 | SOCl₂ | Chlorinating Agent |
| Triethylamine | 121-44-8 | C₆H₁₅N | Base |
| N,N-Diisopropylethylamine | 7087-68-5 | C₈H₁₉N | Base |
Experimental Protocols
Protocol 1: Synthesis of Rivaroxaban via 5-Chlorothiophene-2-carbonyl chloride
This protocol is a widely employed method for the synthesis of Rivaroxaban.
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This initial step involves the activation of 5-chlorothiophene-2-carboxylic acid to its more reactive acid chloride form.
-
Reagents and Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride
-
Toluene
-
N,N-dimethylformamide (catalyst)
-
-
Procedure:
-
To a solution of 5-chlorothiophene-2-carboxylic acid in toluene, add a catalytic amount of N,N-dimethylformamide.[3]
-
Slowly add thionyl chloride to the mixture.[3]
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).[4]
-
After completion, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-chlorothiophene-2-carbonyl chloride as an oily residue, which can be used in the next step without further purification.[3]
-
Step 2: Synthesis of Rivaroxaban
This step involves the coupling of the activated acid chloride with the key amine intermediate.
-
Reagents and Materials:
-
5-Chlorothiophene-2-carbonyl chloride (from Step 1)
-
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride
-
Triethylamine or Sodium Carbonate
-
Methylene chloride or a mixture of water and acetone
-
-
Procedure:
-
Suspend (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride in methylene chloride.[3]
-
Add triethylamine to the suspension and stir for a few minutes.[3]
-
Cool the mixture to 10-20 °C.[3]
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in methylene chloride to the suspension.[3]
-
Maintain the reaction temperature between 10-20 °C and stir for approximately one hour.[3]
-
After the reaction is complete, add water to the reaction mixture.[3]
-
The resulting suspension is centrifuged to separate the solid product, which is then washed with water to yield Rivaroxaban.[3]
-
Quantitative Data for Protocol 1
| Step | Starting Material | Product | Reagents | Solvent | Yield | Purity | Reference |
| Synthesis of Rivaroxaban | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one nitrate | Rivaroxaban | 5-Chlorothiophene-2-carbonyl chloride, Triethylamine | Methylene chloride | 76.9% | Not specified | [3] |
| Synthesis of Rivaroxaban | 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one hydrochloride | Rivaroxaban | 5-Chlorothiophene-2-carbonyl chloride, Sodium carbonate | Water, Acetone | High | Not specified | [4] |
Protocol 2: Synthesis of Rivaroxaban Intermediate via N-alkylation of this compound
This alternative route involves the direct use of this compound.
-
Reagents and Materials:
-
This compound
-
(2R,3-epoxy-1-propyl)-N-[4-(3-oxo-4-morpholinyl)phenyl]carbamate
-
n-Butyllithium (n-BuLi) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend this compound in anhydrous THF and cool to -10 °C.[2]
-
Slowly add n-butyllithium (1.6 M in hexane) to the cooled suspension.[2]
-
After stirring for 30 minutes at -10 °C, remove the cooling bath and stir for another 30 minutes at room temperature.[2]
-
Add methyl N-(2R,3-epoxy-1-propyl)-N-[4-(3-oxo-4-morpholinyl)phenyl]carbamate as a solid in one portion.[2]
-
Reflux the reaction mixture for 5 hours.[2]
-
Evaporate the solvent under vacuum.
-
The crude product can be purified by crystallization from methanol.[2]
-
Quantitative Data for Protocol 2
| Starting Material | Product | Reagents | Solvent | Yield | Purity | Reference |
| This compound | Rivaroxaban | Methyl N-(2R,3-epoxy-1-propyl)-N-[4-(3-oxo-4-morpholinyl)phenyl]carbamate, n-BuLi | THF | 31% | Crystalline solid | [2] |
| This compound | Rivaroxaban | Methyl N-(2R,3-epoxy-1-propyl)-N-[4-(3-oxo-4-morpholinyl)phenyl]carbamate, LiHMDS | THF | 62% | Crystalline solid | [2] |
Workflow and Pathway Diagrams
Diagram 1: Synthesis of Rivaroxaban via Acylation
Caption: Synthetic pathway for Rivaroxaban starting from 5-Chlorothiophene-2-carboxylic acid.
Diagram 2: Experimental Workflow for Protocol 1
References
- 1. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]
- 2. US7816355B1 - Processes for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 3. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 4. US20170267669A1 - Process for the Preparation of Rivaroxaban - Google Patents [patents.google.com]
Application of 5-Chlorothiophene-2-carboxamide Derivatives in Anti-Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene-2-carboxamide scaffold is a significant pharmacophore in the discovery of novel anti-cancer agents. While direct anti-cancer studies on 5-Chlorothiophene-2-carboxamide are not extensively documented in publicly available literature, numerous derivatives and structurally related compounds have demonstrated considerable potential in oncology research. These compounds exhibit a range of anti-proliferative activities against various cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.
This document provides a consolidated overview of the application of this compound derivatives and related molecules in anti-cancer drug discovery. It includes a compilation of quantitative data, detailed experimental protocols for in vitro evaluation, and diagrams of relevant signaling pathways to guide researchers in this promising field. The information presented herein is based on studies of structurally similar compounds and derivatives, providing a foundational framework for the investigation of this compound itself.
Data Presentation: Anti-Proliferative Activity of Thiophene-based Compounds
The following tables summarize the in vitro anti-cancer activity of various thiophene and benzothiophene carboxamide derivatives, as well as chlorothiophene-based chalcones, against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to indicate the potency of these compounds.
Table 1: IC50 Values of Chlorothiophene-based Chalcones against WiDr Colorectal Cancer Cells [1]
| Compound | IC50 (µg/mL) |
| C4 | 0.77 |
| C6 | 0.45 |
| 5-Fluorouracil (5-FU) | >100 |
Table 2: Growth Inhibitory Activity of 5-Methoxybenzothiophene-2-carboxamide Derivatives against T24 Bladder Carcinoma Cells [2][3]
| Compound | GI50 (µM) |
| 1b | 0.63 |
| 10b | 0.43 |
Table 3: In Vitro Clk1/Clk2 Inhibitory Activity of 5-Methoxybenzothiophene-2-carboxamide Derivatives [2][3]
| Compound | Clk1 IC50 (nM) |
| 10b | 12.7 |
Signaling Pathways in Thiophene Derivative-Mediated Anti-Cancer Activity
Several signaling pathways have been implicated in the anti-cancer effects of thiophene-based compounds. These primarily involve the induction of apoptosis and the inhibition of proteins crucial for cancer cell survival and proliferation.
p53-MDM2 and Bcl-2 Apoptotic Pathway
Chlorothiophene-based chalcones have been investigated for their potential to concurrently target Murine Double Minute 2 (MDM2) and B-cell lymphoma 2 (Bcl-2).[1] MDM2 is a negative regulator of the p53 tumor suppressor protein.[1] Inhibition of MDM2 can lead to the activation of p53, promoting apoptosis.[1] Bcl-2 is an anti-apoptotic protein that, when overexpressed, contributes to cancer cell immortality.[1] The simultaneous inhibition of both MDM2 and Bcl-2 is a promising strategy to enhance the apoptotic response in cancer cells.[1]
Caption: p53-MDM2 and Bcl-2 signaling pathway targeted by chlorothiophene derivatives.
VEGFR-2 and Tubulin Polymerization Inhibition
Certain ortho-amino thiophene carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization.[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Tubulin is the building block of microtubules, which are critical for cell division. Inhibition of tubulin polymerization leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4][5]
Caption: Inhibition of VEGFR-2 and tubulin polymerization by thiophene derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of the anti-cancer properties of thiophene-2-carboxamide derivatives.
Synthesis of Chlorothiophene-based Chalcones
This protocol describes a general method for the synthesis of chlorothiophene-based chalcones via Claisen-Schmidt condensation.[1]
Materials:
-
2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene
-
Appropriate aromatic aldehyde
-
Methanol
-
40% Potassium hydroxide (KOH) solution
-
5% Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-hexane
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve 2-acetyl-5-chlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL).
-
Add 40% KOH solution (4 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using TLC with an eluent of n-hexane/ethyl acetate (7:3).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Acidify the mixture with 5% HCl.
-
Collect the resulting solid by filtration and wash with water.
-
Purify the crude product by recrystallization from ethyl acetate.
-
Dry the purified product in a desiccator.
Caption: General workflow for the synthesis of chlorothiophene-based chalcones.
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]
Materials:
-
Thiophene-2-carboxamide derivative
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for another 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.[5]
Materials:
-
Thiophene-2-carboxamide derivative
-
Cancer cell lines
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anti-cancer therapies. Their diverse mechanisms of action, including the induction of apoptosis through modulation of the p53 and Bcl-2 pathways, and the inhibition of critical targets like VEGFR-2 and tubulin, highlight their therapeutic potential. The protocols and data presented in this document provide a valuable resource for researchers to further explore and optimize these compounds as effective anti-cancer agents. Further investigation into the specific activity of this compound is warranted to fully elucidate its potential in oncology.
References
- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 2. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency [mdpi.com]
- 3. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Development of Anti-Norovirus Agents from 5-Chlorothiophene-2-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human noroviruses (HuNoV) are the primary cause of acute nonbacterial gastroenteritis globally, leading to significant morbidity and economic burden.[1][2][3] The absence of approved vaccines or specific antiviral therapies underscores the urgent need for novel drug discovery and development.[1][2][3][4] A promising class of compounds, heterocyclic carboxamide derivatives, has been identified as potent inhibitors of norovirus replication.[4][5]
This document provides detailed application notes and protocols for the development and evaluation of anti-norovirus agents derived from a 5-Chlorothiophene-2-carboxamide scaffold. As human norovirus is challenging to culture, these protocols utilize the murine norovirus (MNV) as a robust and widely accepted surrogate for initial screening and characterization of antiviral compounds.[5][6]
Core Chemical Scaffold and Structure-Activity Relationship (SAR)
The foundational structure for this class of inhibitors is a thiophene ring linked to a second heterocyclic system (commonly a benzothiazole) via a central amide bond. Initial screening identified 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (Compound 1 ) as a hit compound.[4][5]
Structure-Activity Relationship (SAR) studies revealed several key insights:
-
Halogenation is Crucial: The presence of a halogen on the thiophene ring is critical for antiviral activity. The unsubstituted analog showed no activity.[5]
-
5-Chloro vs. 5-Bromo: A 5-chloro-thiophene derivative (Compound 2b ) exhibited antiviral activity comparable to the original 5-bromo hit.[5]
-
Multi-halogenation Enhances Potency: Introducing additional halogen substituents on either the thiophene or benzothiazole ring significantly increases potency. A 3,5-di-chloro-thiophene derivative (Compound 2k ) and a hybrid compound with di-bromo-thiophene and di-fluoro-benzothiazole (Compound 4b ) showed markedly improved efficacy.[4][5] Compound 4b was approximately 70-fold more potent than the initial hit.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Class of Norovirus Inhibitors Targeting the Viral Protease with Potent Antiviral Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Class of Norovirus Inhibitors with High Barrier of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 6. Norovirus: Targets and tools in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
protocol for in vitro testing of 5-Chlorothiophene-2-carboxamide cytotoxicity
Application Notes: In Vitro Cytotoxicity of 5-Chlorothiophene-2-carboxamide
Introduction
This compound is a chemical compound belonging to the thiophene carboxamide class. Thiophene derivatives are recognized for their wide range of pharmacological properties and are integral to many medicinal compounds.[1] The evaluation of the cytotoxic potential of such compounds is a critical initial step in drug discovery and toxicological assessment.[2][3] In vitro cytotoxicity assays provide essential data on how a substance affects cellular health, viability, and proliferation.[2][4][5] These tests are fundamental for determining a compound's therapeutic window and potential adverse effects.
This document outlines a detailed protocol for assessing the in vitro cytotoxicity of this compound. It provides methodologies for a panel of standard assays to construct a comprehensive cytotoxicity profile, suitable for researchers in drug development and cell biology.
Principle of Cytotoxicity Testing
In vitro cytotoxicity testing relies on exposing cultured cells to the test compound and measuring the resulting effects on cell health. A comprehensive assessment typically involves multiple assays to evaluate different cellular parameters.[6] Key indicators of cytotoxicity include:
-
Metabolic Activity: Healthy, viable cells maintain a high metabolic rate. Assays like the MTT test measure the activity of mitochondrial enzymes to quantify the viable cell population.[3][7]
-
Membrane Integrity: The plasma membrane of a healthy cell is intact. When a cell is damaged or undergoes necrosis, the membrane becomes permeable, releasing intracellular components. The Lactate Dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the culture medium as a marker of cell membrane damage.[8][9][10]
-
Apoptosis vs. Necrosis: Cell death can occur through programmed cell death (apoptosis) or uncontrolled lysis (necrosis). It is often crucial to distinguish between these two pathways. The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Recommended Cytotoxicity Assays
To obtain a comprehensive understanding of the cytotoxic effects of this compound, a multi-assay approach is recommended.
-
MTT Assay: To determine the compound's effect on cell viability by measuring mitochondrial metabolic function.
-
LDH Assay: To quantify cell membrane damage by measuring the release of lactate dehydrogenase.
-
Annexin V/PI Staining: To identify the mode of cell death (apoptosis or necrosis).
Cell Line Selection
The choice of cell lines is critical for relevant results. It is advisable to use a panel that includes:
-
Cancer Cell Lines: To assess potential anti-proliferative activity. Examples include MCF-7 (breast adenocarcinoma), A375 (melanoma), and HT-29 (colorectal adenocarcinoma).[1]
-
Normal (Non-cancerous) Cell Line: To evaluate general cytotoxicity and selectivity. A common choice is the L929 mouse fibroblast line, or human cell lines like HaCaT (keratinocytes).[1][13]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solvent Selection: Initially, dissolve the compound in a small amount of 100% Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for in vitro assays, but it can also be toxic to cells at higher concentrations.[6]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Working Solutions: Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for the experiment. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
2. MTT Cell Viability Assay Protocol
This protocol is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3][14]
-
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO (100%)
-
96-well sterile plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control wells (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
3. LDH Cytotoxicity Assay Protocol
This assay quantitatively measures lactate dehydrogenase (LDH), a stable enzyme released from cells with damaged plasma membranes.[8][9]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Setup Controls: For each plate, prepare the following controls:
-
Untreated Control: Cells with medium only (for measuring spontaneous LDH release).
-
Maximum Release Control: Lyse all cells by adding a lysis buffer (often provided in the kit, e.g., Triton X-100) 30-60 minutes before the end of the incubation.[10][17]
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test wells.
-
Background Control: Medium only, with no cells.[10]
-
-
Compound Treatment: Treat cells with serial dilutions of this compound for the desired exposure time (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 400 x g for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[17]
-
LDH Reaction: Add the LDH reaction solution from the kit to each well of the new plate.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls, according to the kit's instructions.
-
4. Annexin V/PI Apoptosis Assay Protocol
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Selected cell lines
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight.[16] Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.[12]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at approximately 500 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 100 µL of the binding buffer provided in the kit.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation: The cell population will be differentiated into four quadrants:
-
Q1 (Annexin V-/PI-): Live, healthy cells.
-
Q2 (Annexin V+/PI-): Early apoptotic cells.
-
Q3 (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Q4 (Annexin V-/PI+): Necrotic cells.
-
-
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: IC50 Values of this compound after 48h Treatment
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | [Value] |
| A375 | Human Melanoma | [Value] |
| HT-29 | Human Colorectal Adenocarcinoma | [Value] |
| L929 | Mouse Fibroblast (Normal) | [Value] |
Table 2: LDH Release Assay - Percent Cytotoxicity after 24h Treatment
| Concentration (µM) | MCF-7 (% Cytotoxicity ± SD) | L929 (% Cytotoxicity ± SD) |
| 0 (Vehicle) | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
Table 3: Apoptosis Analysis in A375 Cells after 24h Treatment (Flow Cytometry)
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 0 | [Value] | [Value] | [Value] |
| This compound | 25 | [Value] | [Value] | [Value] |
| This compound | 50 | [Value] | [Value] | [Value] |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for in vitro cytotoxicity testing.
Apoptosis Detection Pathway
Caption: Signaling markers for apoptosis detection via Annexin V/PI.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. blog.johner-institute.com [blog.johner-institute.com]
- 14. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of 5-Chlorothiophene-2-carboxamide via Flash Column Chromatography
Introduction
5-Chlorothiophene-2-carboxamide is a key intermediate in the synthesis of various pharmaceutical compounds, including novel anticoagulants and antiviral agents.[1][2] The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, complicating subsequent synthetic steps and the purification of the final active pharmaceutical ingredient. This application note details a robust and efficient flash column chromatography protocol for the purification of this compound. The described method utilizes a normal-phase silica gel stationary phase with a gradient elution of ethyl acetate in hexane, yielding the target compound with high purity. This protocol is intended for researchers, scientists, and drug development professionals requiring a high-quality starting material for their synthetic endeavors.
Challenges in Purification
Thiophene derivatives, particularly those with halogen and carboxamide functionalities, can present challenges during purification by silica gel chromatography. The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.[3][4] To mitigate this, the use of deactivated silica gel or the addition of a basic modifier to the mobile phase is often recommended.[3][4] Furthermore, the separation of structurally similar impurities requires a carefully optimized solvent system, which can be efficiently determined through preliminary Thin Layer Chromatography (TLC) analysis.[4][5]
Method Overview
This protocol employs flash column chromatography, a rapid and effective technique for the purification of organic compounds.[5] The separation is based on the differential partitioning of the components of the crude mixture between the stationary phase (silica gel) and the mobile phase (a solvent mixture). By gradually increasing the polarity of the mobile phase (gradient elution), the separation of the target compound from less polar and more polar impurities is achieved.
Data Presentation
| Parameter | Value/Range | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Adsorbent for separation. |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | Eluent to move compounds through the column. |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | To elute non-polar impurities. |
| Final Eluent | 20-30% Ethyl Acetate in Hexane | To elute the target compound. |
| Target Rf (TLC) | 0.2 - 0.4 | Optimal retention for good separation.[3][4] |
| Sample Loading | Dry Loading or Wet Loading | Introduction of the crude sample onto the column. |
| Column Dimensions | Dependent on sample size (e.g., 20-50 times the sample weight of silica gel) | To ensure adequate separation capacity.[6] |
| Visualization | UV lamp (254 nm) | To monitor the separation on TLC plates.[3] |
Experimental Protocol
This section provides a detailed methodology for the purification of this compound by flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Triethylamine (optional, for silica gel deactivation)
-
Glass chromatography column
-
Compressed air or nitrogen source with a regulator
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure
1. TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop a series of TLC plates using different ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20%, 30%).[5]
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and clear separation from all impurities.[3][4]
2. Column Packing
-
Securely clamp the chromatography column in a vertical position within a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[5]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 5% ethyl acetate in hexane).[5]
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[5]
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.[5]
-
Pre-elute the column with the initial mobile phase until the silica bed is fully equilibrated and stable.
Note on Silica Gel Deactivation (Optional): If the compound is found to be sensitive to the acidic nature of silica gel, the packed column can be flushed with a solvent system containing 1-3% triethylamine before equilibration with the mobile phase.[3][4]
3. Sample Loading
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[3][5]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.[4]
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin elution with the starting mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate according to the separation observed on TLC.
-
Collect the eluent in a series of labeled fractions of a consistent volume.
5. Monitoring the Separation
-
Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing them under a UV lamp.[4]
-
Identify the fractions containing the pure product based on the Rf value.
6. Product Recovery
-
Combine the fractions containing the pure this compound in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
Application Notes and Protocols for the Purification of 5-Chlorothiophene-2-carboxamide via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 5-Chlorothiophene-2-carboxamide using recrystallization techniques. The protocols outlined below are based on established methodologies for similar thiophene derivatives and are intended to serve as a starting point for the development of a robust and optimized purification process.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical for the successful and efficient production of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential for high purity and yield. This document details the principles, protocols, and critical parameters for the successful recrystallization of this compound.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but sparingly at a lower temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By carefully selecting the solvent and controlling the cooling rate, the target compound can be induced to crystallize in a pure form, leaving the impurities behind in the solution (mother liquor).
Solvent Selection and Screening
The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To allow for complete dissolution of the crude material.
-
Low solubility at low temperatures: To maximize the recovery of the purified compound.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Non-toxic and environmentally friendly: Whenever possible.
Based on the purification of the structurally similar compound, 5-chlorothiophene-2-carboxylic acid, an ethanol/water mixture is a promising solvent system. Other potential solvents and solvent systems should also be screened to identify the optimal conditions.
Data Presentation: Solvent Screening for Recrystallization
The following table provides a template for recording experimental data during the solvent screening process. This structured approach facilitates the comparison of different solvent systems and the identification of optimal conditions.
| Trial No. | Solvent(s) & Ratio | Amount of Compound (mg) | Volume of Solvent (mL) | Solubility (Hot) | Solubility (Cold) | Crystal Appearance | Yield (%) (Theoretical) | Purity (%) (Theoretical) |
| 1 | Ethanol/Water (3:1) | 100 | ~5 | Good | Poor | White Needles | > 90 | > 99 |
| 2 | Isopropanol | 100 | ~8 | Moderate | Poor | Plates | > 85 | > 98 |
| 3 | Acetone | 100 | ~3 | High | Moderate | Small Prisms | ~70 | > 97 |
| 4 | Toluene | 100 | ~10 | Good | Poor | Flakes | > 80 | > 98 |
| 5 | Ethyl Acetate | 100 | ~4 | High | Moderate | Fine Powder | ~75 | > 97 |
Note: The data in this table is hypothetical and serves as an example for recording experimental results. Actual values must be determined experimentally.
Experimental Protocols
The following protocols provide a detailed methodology for the recrystallization of this compound.
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Various solvents (e.g., ethanol, water, isopropanol, acetone, toluene, ethyl acetate)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
Glass rod
Procedure:
-
Place approximately 20-30 mg of the crude compound into a small test tube.
-
Add a few drops of the selected solvent at room temperature and observe the solubility.
-
If the compound is insoluble, gently heat the test tube while adding the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.
-
Observe the quantity and quality of the crystals formed.
-
Record all observations in a table similar to the one presented in the Data Presentation section.
-
Repeat this procedure with different solvents and solvent mixtures to identify the optimal system.
Protocol 2: Bulk Recrystallization
Objective: To purify a larger quantity of this compound using the optimal solvent system identified in Protocol 1.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen hot solvent (e.g., 3:1 ethanol:water) while stirring to dissolve the compound. If necessary, gently heat the mixture on a hot plate to facilitate dissolution. Add more hot solvent portion-wise until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask containing a small amount of the boiling solvent. Quickly filter the hot solution through a fluted filter paper to remove the insoluble impurities.
-
Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point or in a desiccator until a constant weight is achieved.
-
Analysis: Determine the yield and assess the purity of the recrystallized product using appropriate analytical methods such as melting point determination, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A patent for the synthesis of the related 5-chlorothiophene-2-carboxylic acid reports achieving a purity of 98.8% after recrystallization from an ethanol/water mixture[1].
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Evaporate some of the solvent and allow it to cool again.- Try a different solvent or a solvent mixture in which the compound is less soluble.- Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Oiling out | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated to a high degree. | - Add a small amount of a solvent in which the oil is soluble to redissolve it, then cool slowly.- Use a lower boiling point solvent.- Reheat the solution to dissolve the oil and cool it down very slowly. |
| Low recovery of purified compound | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Wash the crystals with a minimal amount of ice-cold solvent.- Preheat the filtration apparatus and use a slight excess of solvent before hot filtration. |
| Colored impurities in crystals | - The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |
Visualizations
The following diagrams illustrate the key workflows and relationships in the recrystallization process.
References
Application Note: A Scalable Synthesis of 5-Chlorothiophene-2-carboxamide for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Chlorothiophene-2-carboxamide and its derivatives are significant scaffolds in medicinal chemistry. Thiophene-based compounds are known to possess diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Specifically, this compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, including anticoagulants like Rivaroxaban and novel anti-norovirus agents.[4][5][6] The availability of a robust, scalable, and well-characterized synthesis is paramount for advancing these compounds through the preclinical development pipeline.
This application note provides a detailed protocol for the scale-up synthesis of this compound, starting from 2-thiophenecarboxaldehyde. The chosen "one-pot" synthesis for the key intermediate, 5-chlorothiophene-2-carboxylic acid, is optimized for industrial production, minimizing complex operations and hazardous reagents.[7] Furthermore, comprehensive protocols for the final amidation step and rigorous analytical quality control are presented to ensure the final compound meets the high purity standards required for preclinical studies.
I. Synthesis Pathway and Strategy
The overall synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, 5-chlorothiophene-2-carboxylic acid, via a one-pot chlorination and oxidation of 2-thiophenecarboxaldehyde. This method is advantageous for large-scale manufacturing due to its operational simplicity and reduced waste.[7][8] The second stage is the conversion of the carboxylic acid to the target carboxamide.
Several routes exist for the synthesis of the 5-chlorothiophene-2-carboxylic acid intermediate, as summarized in the table below.
| Synthesis Route | Starting Material | Key Reagents | Advantages | Disadvantages for Scale-up | Reference |
| One-Pot Chlorination/Oxidation | 2-Thiophenecarboxaldehyde | Chlorine, Sodium Hydroxide | Suitable for industrial production, avoids costly materials, one-pot procedure. | Use of chlorine gas requires specialized equipment. | [7][9] |
| Friedel-Crafts Acylation | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃ | Established methodology. | Generates significant waste, expensive reagents. | [4][10] |
| Grignard Reaction | 5-Chloro-2-bromothiophene | Magnesium, CO₂ | High yield possible. | Requires anhydrous conditions, expensive starting material. | [4][10][11] |
| Lithiation | 2-Chlorothiophene | n-Butyllithium, CO₂ | Direct carboxylation. | Requires cryogenic temperatures (-30°C or lower) and pyrophoric reagents (n-BuLi), posing safety risks. | [12] |
Based on this analysis, the one-pot chlorination/oxidation route is selected for this protocol due to its suitability for large-scale synthesis.
II. Experimental Protocols
Protocol 1: Scale-Up Synthesis of 5-Chlorothiophene-2-carboxylic acid (Intermediate)
This protocol is adapted from a one-pot industrial method.[7][10] It involves the chlorination of 2-thiophenecarboxaldehyde to form 5-chloro-2-thiophenecarboxaldehyde, which is immediately oxidized in the same pot to the desired carboxylic acid.
Materials:
-
2-Thiophenecarboxaldehyde
-
Chlorine gas (Cl₂)
-
Sodium hydroxide (NaOH) solution (20%)
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated (30%)
-
Ethanol
-
Water
Procedure:
-
Chlorination: Charge a suitable reactor with 2-thiophenecarboxaldehyde. While maintaining the temperature, introduce or add a chlorinating agent such as chlorine gas. The reaction is monitored until completion to yield the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.[7]
-
Oxidation: In a separate reactor, prepare a pre-cooled ( -5 to 0 °C) 20% sodium hydroxide solution.[10]
-
Slowly add the crude 5-chloro-2-thiophenecarboxaldehyde from Step 1 to the NaOH solution, maintaining the temperature between 15-30 °C. The addition should take approximately 2 hours.[10]
-
After the addition is complete, slowly introduce chlorine gas into the mixture over 4 hours, again maintaining the temperature at 15-30 °C.[10]
-
Continue stirring the reaction mixture at the same temperature for an additional 4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.[10]
-
Work-up and Quench: Cool the reaction mixture to 5-10 °C. Quench the reaction by adding 10% aqueous sodium sulfite solution until a starch-iodide paper test is negative (indicating excess oxidant has been destroyed).[10]
-
Add dichloromethane (DCM) to the mixture, stir for 30 minutes, then separate the layers. The organic layer containing impurities is discarded.[10]
-
Precipitation: To the aqueous layer, slowly add concentrated hydrochloric acid to adjust the pH to 1-2. A white solid will precipitate.[10]
-
Filter the solid via suction filtration. The resulting filter cake is the crude 5-chlorothiophene-2-carboxylic acid.[10]
-
Recrystallization: Transfer the filter cake to a clean reactor. Add a mixture of ethanol and water (e.g., 3:1 ratio). Heat the mixture to reflux until all solids dissolve, then hold at reflux for 1 hour.[9]
-
Allow the solution to cool naturally to 30 °C, then cool further to 10 °C to maximize crystallization.[9]
-
Filter the purified solid, rinse the cake with a cold ethanol/water mixture, and dry under reduced pressure to yield the final product.[9]
| Parameter | Value | Reference |
| Purity after Oxidation (HPLC) | ~92-96% | [7][9][10] |
| Purity after Recrystallization | ≥99% | [6] |
| Final Yield | ~98% | [10] |
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid intermediate to the final primary amide via an acid chloride intermediate.
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (or another suitable inert solvent)
-
Ammonium hydroxide (NH₄OH) solution, concentrated
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a dry, inert atmosphere reactor, suspend 5-chlorothiophene-2-carboxylic acid in toluene.
-
Slowly add thionyl chloride (approx. 1.5-2.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 70-80°C) for 2-4 hours, or until the reaction is complete (cessation of gas evolution). The progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the methyl ester.
-
Once complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-chlorothiophene-2-carbonyl chloride. This intermediate is often used directly in the next step.
-
Amidation: Dissolve the crude acid chloride in a suitable solvent like DCM and cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide solution, maintaining the temperature below 10 °C. A precipitate will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC or HPLC).
-
Work-up and Purification: Dilute the reaction mixture with water and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to achieve the desired purity for preclinical studies.
Protocol 3: Analytical Quality Control
For preclinical use, the final compound must be rigorously characterized to ensure identity, purity, and absence of contaminants.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to Off-White Powder |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |
| Purity | HPLC/UPLC (e.g., C18 column, water/acetonitrile gradient with UV detection) | ≥99.0% area |
| Melting Point | Melting Point Apparatus | Within a defined range (e.g., 148-156 °C for the carboxylic acid precursor)[11] |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Heavy Metals | ICP-MS | Meets USP <232> / ICH Q3D limits |
III. Visualized Workflows and Pathways
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Quality Control Workflow
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Buy 5-Chloro-thiophene-2-carboxylic acid | 799012-78-5 [smolecule.com]
- 5. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 6. 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India [vandvpharma.com]
- 7. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 8. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]
- 9. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 10. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chlorothiophene-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chlorothiophene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent synthetic pathway involves a two-step process:
-
Chlorination of 5-Chlorothiophene-2-carboxylic acid: The carboxylic acid is converted to its more reactive acyl chloride derivative, 5-Chlorothiophene-2-carbonyl chloride.
-
Amidation of 5-Chlorothiophene-2-carbonyl chloride: The acyl chloride is then reacted with ammonia to yield the final product, this compound.
Direct amidation of the carboxylic acid is less common due to the lower reactivity of the carboxylic acid group.
Q2: What are the critical parameters to control during the synthesis of 5-Chlorothiophene-2-carbonyl chloride?
Precise temperature control is crucial. The reaction to form the acyl chloride is often exothermic, and maintaining a low temperature (typically 0-10 °C) during the addition of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is essential to prevent runaway reactions and the formation of unwanted byproducts.[1]
Q3: What potential side reactions can occur during the amidation step?
The primary side reaction is the hydrolysis of the highly reactive 5-Chlorothiophene-2-carbonyl chloride back to 5-Chlorothiophene-2-carboxylic acid if moisture is present in the reaction setup. It is critical to use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[2]
Q4: How can I purify the final this compound product?
Purification strategy depends on the impurities present. Common methods include:
-
Precipitation and Filtration: The amide product may precipitate out of the reaction mixture upon the addition of water. The solid can then be collected by filtration and washed.[2]
-
Recrystallization: For higher purity, recrystallization from a suitable solvent system can be employed.
-
Column Chromatography: If the product is contaminated with impurities of similar polarity, silica gel column chromatography may be necessary for effective separation.[2]
Troubleshooting Guides
Problem 1: Low yield of 5-Chlorothiophene-2-carbonyl chloride.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure a slight excess of the chlorinating agent (e.g., thionyl chloride, 1.1-1.3 molar equivalents) is used.[3] - Increase reaction time or gently heat the mixture after the initial addition, monitoring by TLC or other appropriate methods.[3] |
| Degradation of the product | - Maintain strict temperature control during the addition of the chlorinating agent (keep below 10 °C, preferably below 0 °C).[1][3] |
| Hydrolysis of the acyl chloride | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Low yield or no formation of this compound during amidation.
| Possible Cause | Suggested Solution |
| Inactive 5-Chlorothiophene-2-carbonyl chloride | - The acyl chloride may have hydrolyzed. Ensure it was properly stored under anhydrous conditions or use freshly prepared material. |
| Insufficiently reactive amine source | - Use a concentrated solution of ammonia.[4][5] - Ensure the ammonia is in excess to drive the reaction to completion and neutralize the HCl byproduct.[4][5] |
| Formation of ammonium salt with the amine | - If using an amine salt (e.g., ammonium chloride), a non-nucleophilic base (like triethylamine) must be added to liberate the free amine for the reaction to proceed.[6] |
| Reaction is too exothermic | - Add the acyl chloride solution slowly to the ammonia solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.[2] |
Problem 3: Presence of impurities in the final product.
| Possible Impurity | Source | Mitigation and Removal |
| 5-Chlorothiophene-2-carboxylic acid | Hydrolysis of 5-Chlorothiophene-2-carbonyl chloride. | - Use anhydrous conditions during the amidation step. - Wash the crude product with a dilute aqueous base (e.g., saturated NaHCO₃ solution) during work-up to remove the acidic impurity.[2] |
| Unreacted 5-Chlorothiophene-2-carbonyl chloride | Incomplete amidation reaction. | - Ensure sufficient reaction time and an excess of ammonia. - During work-up, the acyl chloride will be hydrolyzed to the carboxylic acid, which can then be removed by a base wash. |
| Isomeric impurities (e.g., 2-chlorothiophene-4-carboxamide) | Use of impure starting materials. | - Start with high-purity 5-Chlorothiophene-2-carboxylic acid. Isomers can be difficult to separate from the final product.[7] |
Data Presentation
Table 1: Summary of Yields and Purity in the Synthesis of this compound and its Intermediates
| Reaction Step | Starting Material | Product | Typical Yield | Reported Purity | Analytical Method |
| Oxidation | 5-chlorothiophene-2-carbaldehyde | 5-Chlorothiophene-2-carboxylic acid | 96.0% | 99.98% | HPLC[7] |
| Oxidation | 5-chloro-2-acetylthiophene | 5-Chlorothiophene-2-carboxylic acid | 68.7% - 84.9% | 98.2% - 99.4% | HPLC[8] |
| One-pot chlorination/oxidation | 2-thiophenecarboxaldehyde | 5-Chlorothiophene-2-carboxylic acid | - | 92% (crude), 98.8% (after recrystallization) | HPLC[9][10] |
| Acyl Chlorination | 5-Chlorothiophene-2-carboxylic acid | 5-Chlorothiophene-2-carbonyl chloride | ~100% | 99.98% - 99.99% | GC[7] |
| Acyl Chlorination | 2-acetyl-5-chlorothiophene | 5-Chlorothiophene-2-carbonyl chloride | 80% | - | ¹H NMR[11] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chlorothiophene-2-carboxylic acid from 5-chlorothiophene-2-carbaldehyde [7]
-
To a 500 ml four-necked flask equipped with a stirrer and a thermometer, add 200 g of methylene chloride, 29.5 g (0.2 mol) of 5-chlorothiophene-2-carbaldehyde, and 32.0 g of 70% t-butyl hydroperoxide.
-
Stir the reaction at 35 to 40 °C for 4 hours.
-
Add 10 g of 5% sodium sulfite aqueous solution and separate the layers.
-
Extract the aqueous layer three times with 30 g of dichloromethane each time.
-
Combine the organic layers, and recover the dichloromethane by distillation.
-
Recrystallize the residue from petroleum ether to yield the product.
Protocol 2: Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 5-Chlorothiophene-2-carboxylic acid [3][7]
-
To a dry 250 ml four-necked flask equipped with a stirrer, thermometer, and an alkali solution absorption system, add 150 g of dichloromethane, 32.5 g (0.2 mol) of 5-chlorothiophene-2-carboxylic acid, and 1 drop of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 26.2 g (0.22 mol) of thionyl chloride, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Recover the dichloromethane and excess thionyl chloride by distillation.
-
Obtain the final product by reduced pressure distillation (80-90 °C/5 mmHg).
Protocol 3: Synthesis of this compound from 5-Chlorothiophene-2-carbonyl chloride [4][5]
-
Prepare a concentrated solution of ammonia in water and cool it in an ice bath.
-
Slowly add the freshly prepared 5-Chlorothiophene-2-carbonyl chloride to the cold ammonia solution with vigorous stirring. A violent reaction will occur, producing a white precipitate.
-
Continue stirring for a short period after the addition is complete.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold water to remove ammonium chloride.
-
Dry the solid to obtain crude this compound. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting guide for the amidation step.
References
- 1. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 8. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 11. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
troubleshooting low yield in the amidation of 5-chlorothiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of 5-chlorothiophene-2-carboxylic acid.
Troubleshooting Guide
Question: My amidation reaction of 5-chlorothiophene-2-carboxylic acid is resulting in a low yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low yields in the amidation of 5-chlorothiophene-2-carboxylic acid can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to help you identify and resolve the issue.
1. Incomplete Activation of the Carboxylic Acid:
-
Problem: The carboxylic acid may not be efficiently converted to a more reactive species (e.g., acyl chloride, active ester), leading to poor conversion.
-
Troubleshooting:
-
Acyl Chloride Formation: When using thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reagent is fresh and the reaction goes to completion. The removal of excess chlorinating agent is crucial before adding the amine.[1]
-
Coupling Agents: If using coupling agents like HATU, HBTU, EDC, or CDI, ensure they are of high purity and used in the correct stoichiometric amounts (typically 1.0-1.5 equivalents). Pre-activation of the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine can improve yields.
-
Additives: For carbodiimide-based couplings (e.g., EDC), the addition of HOBt or OxymaPure can enhance efficiency and suppress side reactions.
-
2. Amine-Related Issues:
-
Problem: The amine's nucleophilicity might be compromised, or it may be sterically hindered.
-
Troubleshooting:
-
Amine Basicity: Ensure a suitable base (e.g., DIPEA, triethylamine) is used to neutralize any amine salts and scavenge the acid produced during the reaction. The base should be non-nucleophilic to avoid competing reactions.
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require higher temperatures, longer reaction times, or a more potent coupling reagent.
-
Amine Purity: Verify the purity of the amine, as impurities can interfere with the reaction.
-
3. Suboptimal Reaction Conditions:
-
Problem: The choice of solvent, temperature, and moisture control can significantly impact the reaction outcome.
-
Troubleshooting:
-
Solvent: Use anhydrous aprotic solvents like DMF, DCM, THF, or acetonitrile. The presence of water can hydrolyze the activated carboxylic acid intermediate.
-
Temperature: While many amidations proceed at room temperature, some may require cooling (0 °C) during the addition of reagents to control exotherms, or heating to drive the reaction to completion.
-
Moisture Control: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of the activated species.
-
4. Work-up and Purification Issues:
-
Problem: The desired product may be lost during the work-up and purification steps.
-
Troubleshooting:
-
Aqueous Work-up: The choice of acidic or basic washes should be appropriate for the product's stability and to effectively remove unreacted starting materials and byproducts.
-
Purification: Select a suitable purification method (e.g., recrystallization, column chromatography) and solvent system to minimize product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for activating 5-chlorothiophene-2-carboxylic acid for amidation?
A1: A widely used method is the conversion of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), often in a solvent like toluene or dichloromethane at reflux.[1][2] After formation, the excess SOCl₂ is removed under vacuum, and the resulting acyl chloride is then reacted with the amine in the presence of a base.
Q2: Which coupling agents are effective for the amidation of 5-chlorothiophene-2-carboxylic acid?
A2: Standard peptide coupling reagents such as 1,1'-carbonyldiimidazole (CDI) have been shown to be effective.[3] Other common reagents like HATU, HBTU, and EDC in combination with HOBt are also expected to work well, although specific comparative data for this substrate is limited. The choice of coupling agent may depend on the specific amine being used and the desired reaction conditions.
Q3: What are some common side reactions to be aware of during the amidation of 5-chlorothiophene-2-carboxylic acid?
A3: Common side reactions in amidation include:
-
Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur, especially at higher temperatures or with certain coupling reagents.
-
Over-acylation: If the amine has other nucleophilic groups (e.g., hydroxyl or another amine), over-acylation can be a problem.
-
Urea Formation: When using carbodiimide coupling agents like EDC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea. The addition of HOBt or HOAt can help to prevent this.
Q4: How can I monitor the progress of my amidation reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the amidation of 5-chlorothiophene-2-carboxylic acid from various sources.
| Coupling Method/Reagent | Amine | Base | Solvent | Temperature | Yield (%) | Reference |
| Thionyl Chloride | 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one | Triethylamine | Dichloromethane | 0 °C to RT | Not explicitly stated for this step, but part of a multi-step synthesis with a 39% overall yield. | [1] |
| Thionyl Chloride | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Potassium Bicarbonate | Toluene / Methyl Ethyl Ketone / Water | 15-20 °C | 96% | [4] |
| 1,1'-Carbonyldiimidazole (CDI) | 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one | - | Tetrahydrofuran | Room Temperature | Not explicitly stated, but a process is described. | [3] |
| p-Toluene Sulfonyl Chloride | Not specified | Triethylamine | Dichloromethane | 0-5 °C | Process described, no yield reported. | [3] |
| Bis(trichloromethyl) carbonate / DMF | Amine intermediate for Rivaroxaban | Not specified | Toluene | 50-60 °C | 88% (on a 20-gram scale) | [5] |
Experimental Protocols
Protocol 1: Amidation using Thionyl Chloride [1]
-
Acyl Chloride Formation:
-
Suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in toluene (10 volumes).
-
Heat the suspension to 80 °C.
-
Add thionyl chloride (1.2 eq) dropwise over 20 minutes.
-
Stir the reaction mixture at 75-80 °C for 30 minutes, then at reflux for 2 hours until gas evolution ceases.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude 5-chlorothiophene-2-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve the amine (0.9 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and wash the filter cake with DCM.
-
The filtrate can be washed with water, brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
-
Protocol 2: Amidation using 1,1'-Carbonyldiimidazole (CDI) [3]
-
To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the acylimidazolide intermediate.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated, and the residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated to give the crude amide, which can be purified as needed.
Visualizations
Caption: Troubleshooting workflow for low-yield amidation reactions.
Caption: Amidation of 5-chlorothiophene-2-carboxylic acid and potential side reactions.
References
- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
identifying and removing impurities in 5-Chlorothiophene-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorothiophene-2-carboxamide. The information is designed to help identify and remove impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: 5-Chlorothiophene-2-carboxylic acid and the amine used in the amidation reaction.
-
Reagent-Derived Impurities: Residual coupling reagents.
-
Byproducts: Isomeric impurities such as 3-trichloroacetyl-5-chlorothiophene and 3-trichloroacetyl-2-chlorothiophene may arise during the synthesis of precursors.[1] Dechlorination byproducts are also a possibility.[1]
-
Solvent-Derived Impurities: Residual solvents from the reaction or purification steps.
Q2: Which analytical techniques are recommended for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is generally recommended for effective impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the impurity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present.
-
Mass Spectrometry (MS): Helps in identifying the molecular weights of impurities, which can aid in their structural elucidation.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and commonly used purification techniques for compounds like this compound are column chromatography and recrystallization. The choice depends on the nature of the impurities and the scale of the purification.[2]
Troubleshooting Guides
Issue 1: Poor Separation of the Desired Compound and Impurities During Column Chromatography
| Possible Cause | Troubleshooting Step |
| The solvent system is not optimal. | Systematically screen various solvent systems using Thin Layer Chromatography (TLC) to find the eluent that provides the best separation.[2] |
| The column dimensions are not suitable. | For difficult separations, consider using a longer and narrower column to increase the number of theoretical plates and enhance separation.[2] |
| The compound is degrading on the silica gel. | If you suspect your compound is acid-sensitive, you can deactivate the silica gel by adding 1-2% triethylamine to the eluent.[2] Alternatively, using a different stationary phase like neutral alumina can be beneficial.[2] |
Issue 2: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum crystal formation upon cooling.[3] |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column bed.
-
Elution: Begin elution with the chosen solvent system. A gradient elution, gradually increasing the polarity of the eluent, can be effective for separating compounds with different polarities.[2]
-
Fraction Collection: Collect fractions and analyze them using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in various solvents to find one where it is sparingly soluble at room temperature but dissolves when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring until the compound completely dissolves.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with filter paper.[3]
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point.[3]
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 22353-82-8 | C₅H₄ClNOS | 161.61 | Not available |
| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | C₅H₃ClO₂S | 162.59 | 148-156 |
Visualizations
References
optimizing reaction conditions for 5-Chlorothiophene-2-carboxamide preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chlorothiophene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically begins with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to the target carboxamide. Common starting materials for the carboxylic acid include 2-chlorothiophene, 2-chloro-5-bromothiophene, and 5-chloro-2-acetylthiophene.[1]
Q2: How is 5-chlorothiophene-2-carboxylic acid converted to this compound?
A2: A common and effective method is a two-step process. First, 5-chlorothiophene-2-carboxylic acid is converted to its more reactive acyl chloride derivative, 5-chlorothiophene-2-carbonyl chloride, using a chlorinating agent like thionyl chloride.[2] The resulting acyl chloride is then reacted with ammonia to yield this compound.
Q3: What reaction conditions are typically used for the amidation step?
A3: The amidation of 5-chlorothiophene-2-carbonyl chloride with ammonia is often carried out under Schotten-Baumann reaction conditions.[3][4][5][6][7] This involves a two-phase system with an organic solvent (like dichloromethane or toluene) and an aqueous phase containing a base (such as sodium hydroxide) to neutralize the hydrochloric acid byproduct.[3][6]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Thionyl chloride, used for preparing the acyl chloride, is a corrosive and toxic reagent that reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. 5-chlorothiophene-2-carbonyl chloride is also a lachrymator and corrosive.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-chlorothiophene-2-carbonyl chloride | Incomplete reaction of the carboxylic acid. | - Ensure a slight excess of thionyl chloride is used. - Increase the reaction time or temperature (reflux).[2] - Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.[8] |
| Hydrolysis of the acyl chloride due to moisture. | - Use anhydrous solvents and glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield of this compound | Hydrolysis of the acyl chloride before amidation. | - Use the freshly prepared acyl chloride solution directly in the next step without prolonged storage. |
| Incomplete reaction with ammonia. | - Ensure an excess of ammonia is used to drive the reaction to completion. - Maintain a basic pH (around 10-12) during the reaction by the controlled addition of a base like sodium hydroxide.[3] | |
| Side reaction of the acyl chloride with water. | - Perform the reaction at a low temperature (e.g., 0-10 °C) to minimize hydrolysis. - Add the acyl chloride solution slowly to the aqueous ammonia solution with vigorous stirring to ensure rapid mixing. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | - Wash the crude product with water to remove any water-soluble impurities like ammonium chloride. - Perform a recrystallization from a suitable solvent or solvent system. Common solvents for amides include water, ethanol, or mixtures of ethyl acetate and hexanes.[9][10] |
| Incomplete removal of solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Presence of starting carboxylic acid in the final product | Incomplete conversion to the acyl chloride. | - Refer to the troubleshooting section for low yield of the acyl chloride. |
| Hydrolysis of the acyl chloride back to the carboxylic acid during workup. | - Ensure the workup is performed promptly and under neutral or slightly basic conditions until the product is isolated. |
Experimental Protocols
Protocol 1: Synthesis of 5-chlorothiophene-2-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 5-chlorothiophene-2-carboxylic acid in an anhydrous solvent such as toluene.[2]
-
Slowly add thionyl chloride (a slight molar excess) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.[2]
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-chlorothiophene-2-carbonyl chloride can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Schotten-Baumann Conditions)
-
Cool a concentrated aqueous solution of ammonia in a reaction vessel to 0-5 °C using an ice bath.
-
In a separate flask, dissolve the freshly prepared 5-chlorothiophene-2-carbonyl chloride in an inert organic solvent like dichloromethane or toluene.
-
Slowly add the solution of the acyl chloride to the cold ammonia solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
Continue to stir the reaction mixture for 1-2 hours at room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.
Visualizing the Workflow and Troubleshooting
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Purification of Halogenated Thiophene Carboxamides
Welcome to the technical support center for the purification of halogenated thiophene carboxamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying halogenated thiophene carboxamides?
A1: The two primary and most effective methods for the purification of halogenated thiophene carboxamides are column chromatography and recrystallization.[1] Column chromatography is highly versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity of solid compounds. The choice between these methods depends on the nature and polarity of the impurities, the scale of the purification, and the physical properties (solid or oil) of your target compound.[1]
Q2: My halogenated thiophene carboxamide appears to be degrading on the silica gel column. What can I do?
A2: Decomposition on silica gel can be a significant issue with sensitive thiophene derivatives.[1] To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine. This is often achieved by adding 1-2% triethylamine to the eluent.[1] Another approach is to minimize the contact time of your compound with the silica gel by performing flash column chromatography. Alternatively, using a different stationary phase, such as neutral alumina, can be a viable option for acid-sensitive compounds.[1]
Q3: I'm struggling to separate regioisomers of my halogenated thiophene carboxamide. What is the best approach?
A3: Separating regioisomers is a common and difficult challenge due to their very similar polarities.[1] To improve separation during column chromatography, consider the following strategies:
-
Solvent System Screening: Systematically screen various solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexane, heptane) with a slightly more polar solvent (e.g., toluene, dichloromethane) can often provide the necessary selectivity.[1]
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates, which enhances separation efficiency.[1]
-
Gradient Elution: Employ a shallow solvent gradient, which means you increase the solvent polarity very slowly over the course of the separation.[1]
Q4: My purified halogenated thiophene carboxamide is an oil. Can I still use recrystallization?
A4: Yes, recrystallization can be adapted for oily compounds, typically by using a two-solvent system. The oil is first dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Gentle warming to redissolve any precipitate followed by slow cooling can induce crystallization.[1]
Q5: What are some common impurities in halogenated thiophene carboxamide synthesis and how can I remove them?
A5: Common impurities include unreacted starting materials (e.g., halogenated thiophene carboxylic acid, amine), coupling reagents (e.g., DCC, EDC), and byproducts from side reactions. A thorough aqueous work-up before purification is crucial. This may involve washing the crude product with a dilute acid (like 1M HCl) to remove unreacted basic amines and with a dilute base (like 1M NaOH or saturated NaHCO3) to remove unreacted acidic carboxylic acids. The remaining neutral organic impurities can then be removed by column chromatography or recrystallization.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of desired compound and impurities | The solvent system is not optimal. | Perform a thorough solvent screen using TLC to find a system that provides a good separation (ΔRf > 0.2).[1] |
| The column is overloaded with the crude product. | Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks.[1] | |
| The compound streaks or "tails" during elution | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.[1] |
| The compound is not fully soluble in the eluent. | Add a more polar co-solvent to the eluent system. | |
| Low or no yield of purified product after chromatography | The product is not eluting from the column. | The eluent is likely not polar enough. Gradually increase the polarity of the solvent system.[2] |
| The product degraded on the silica column. | Deactivate the silica by adding 0.5-1% triethylamine to the eluent. Run the column as quickly as possible to minimize contact time.[2] | |
| Product was lost during workup or transfers. | Ensure all glassware is rinsed thoroughly and transfers are done carefully to minimize mechanical losses.[3] |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing | The solution is supersaturated. | Re-heat the solution and add a small amount of additional solvent to decrease the saturation level, then allow it to cool slowly.[1] |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] | |
| The presence of significant impurities is disrupting crystal lattice formation. | Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel.[1] | |
| No crystals form upon cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1] |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.[1] | |
| Low recovery of the purified compound | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] |
| The crystals are significantly soluble in the cold washing solvent. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] | |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.[1] |
Data Presentation
The following tables provide illustrative data on the purification of various halogenated thiophene carboxamides.
Table 1: Column Chromatography Purification Data
| Compound | Halogen Substitution | Crude Weight (mg) | Eluent System | Purified Yield (mg) | Recovery (%) | Purity (by HPLC/NMR, %) | Reference |
| Thiophene Carboxamide A | 5-Bromo | 500 | 80:20 Hexane:Ethyl Acetate | 435 | 87 | 98.1 | [1] |
| Thiophene Carboxamide B | 5-Bromo | 500 | 80:20 Hexane:Ethyl Acetate with 1% Triethylamine | 455 | 91 | 98.9 | [1] |
| 5-Bromothiophene-2-carboxamide Derivative | 5-Bromo | - | 8:2 Ethyl Acetate:Hexane | - | 39 | >92 | [4] |
| 5-(4-fluorophenyl)thiophene-2-carboxamide Derivative | 5-Fluoroaryl | - | 1:1 Dichloromethane:Ethyl Acetate | - | - | - | [5] |
Table 2: Recrystallization Purification Data
| Compound | Halogen Substitution | Recrystallization Solvent(s) | Purity Improvement | Common Co-solvents |
| General Halogenated Thiophene Carboxamide | Bromo, Chloro, Fluoro | Ethanol | High | Water |
| n-Hexane/Acetone | Good | - | ||
| n-Hexane/Ethyl Acetate | Moderate to Good | - | ||
| Toluene/Heptane | Good for aromatic compounds | - |
Experimental Protocols
Protocol 1: Purification of a Halogenated Thiophene Carboxamide by Column Chromatography
This protocol describes a general procedure for the purification of a halogenated thiophene carboxamide derivative using silica gel column chromatography.
Materials:
-
Crude halogenated thiophene carboxamide derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation of the desired product from impurities (target Rf value of 0.2-0.4).[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed. For less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[1]
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica gel.
-
Fraction Collection and Analysis: Collect the eluent in a series of fractions. Analyze each fraction by TLC to identify which fractions contain the pure product.[1]
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified halogenated thiophene carboxamide derivative.[1]
Protocol 2: Purification of a Solid Halogenated Thiophene Carboxamide by Recrystallization
This protocol outlines a general procedure for the purification of a solid halogenated thiophene carboxamide derivative by recrystallization.
Materials:
-
Crude solid halogenated thiophene carboxamide derivative
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems include ethanol/water, hexane/ethyl acetate, and toluene/heptane.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you may place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For more thorough drying, a vacuum oven can be used.
Visualizations
Caption: Purification workflow for halogenated thiophene carboxamides.
Caption: Troubleshooting low yield in purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
preventing decomposition of thiophene derivatives during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of thiophene derivatives during purification.
Frequently Asked Questions (FAQs)
Q1: My thiophene derivative is decomposing during silica gel column chromatography. What are the likely causes and how can I prevent this?
A1: Decomposition on silica gel is a common issue for sensitive thiophene derivatives, often due to the acidic nature of standard silica gel. This can lead to acid-catalyzed degradation, polymerization, or ring-opening.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use an eluent containing 1-2% triethylamine.[1]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina, which is less likely to cause acid-catalyzed decomposition.[1]
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound is in contact with the stationary phase.[1]
-
Solvent System Optimization: Carefully select your solvent system. A less polar eluent might reduce interactions with the silica gel. Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system that provides good separation with minimal streaking or decomposition on the baseline.[1][2]
Q2: I am observing discoloration and the formation of insoluble materials during the purification of my thiophene derivative. What is happening?
A2: This is often indicative of oxidation or polymerization. Thiophene rings can be susceptible to oxidation, especially at the sulfur atom, leading to the formation of thiophene S-oxides and subsequently sulfones.[3][4][5][6][7] These oxidized species can be unstable and undergo further reactions, including dimerization or polymerization.[4][7] Polymerization can also be initiated by acidic conditions or trace metal impurities.[8][9]
Preventative Measures:
-
Work Under an Inert Atmosphere: Handle the compound and perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Use Degassed Solvents: Degas all solvents prior to use to remove dissolved oxygen.
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents can help prevent oxidation.[10]
-
Avoid Strong Acids: Be mindful of the pH of your solutions. Thiophenes can be sensitive to strong acids, which can promote polymerization.[8]
-
Metal Chelators: If metal-catalyzed decomposition is suspected, consider adding a chelating agent like EDTA during work-up to remove trace metal ions.
Q3: My thiophene derivative seems to be sensitive to heat, showing decomposition during solvent evaporation or distillation. What are the best practices to avoid this?
A3: Thermal decomposition is a concern for many organic compounds, including some thiophene derivatives.[11][12] High temperatures can accelerate various degradation pathways.
Recommendations:
-
Low-Temperature Evaporation: Remove solvents under reduced pressure using a rotary evaporator with a low-temperature water bath.
-
Vacuum Distillation: For volatile thiophene derivatives, vacuum distillation is preferred as it allows for distillation at a lower temperature, minimizing the risk of thermal degradation.[2]
-
Monitor Temperature Carefully: Ensure the distillation temperature is kept below the decomposition point of your compound.[2]
-
Pre-purification: Consider a pre-purification step, such as a quick pass through a silica plug, to remove non-volatile impurities that might require higher temperatures for separation.[2]
Troubleshooting Guides
Problem: Low Recovery of Thiophene Derivative After Column Chromatography
| Potential Cause | Solution |
| Irreversible Adsorption | The compound is strongly binding to the stationary phase. Try a more polar eluent or switch to a different stationary phase (e.g., alumina).[1] For basic compounds, adding a small amount of triethylamine to the eluent can help. |
| Decomposition on the Column | As discussed in FAQ Q1, deactivate the silica gel with a base, use a neutral stationary phase, or minimize contact time.[1] |
| Co-elution with Impurities | The chosen solvent system is not providing adequate separation. Perform a systematic TLC screen to find a more optimal eluent.[1][2] A shallow gradient elution can also improve separation.[1] |
| Sample Overload | Too much crude material was loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] |
Problem: Product "Oils Out" or Fails to Crystallize During Recrystallization
| Potential Cause | Solution |
| Inappropriate Solvent | The compound is too soluble in the chosen solvent even at low temperatures. Screen for a solvent system where the compound is soluble when hot but sparingly soluble when cold. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try to pre-purify the material by another method (e.g., a quick column) to remove the interfering impurities. |
| Cooling Too Quickly | Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Supersaturation | The solution is supersaturated and nucleation has not occurred. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[1] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add Triethylamine: To the slurry, add triethylamine to a final concentration of 1-2% (v/v) of the total solvent volume.
-
Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites.
-
Pack the Column: Pack the column with the treated silica gel slurry as you would normally.
-
Equilibrate the Column: Before loading your sample, run 2-3 column volumes of the eluent (containing 1-2% triethylamine) through the packed column to ensure it is fully equilibrated.
-
Load and Elute: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Proceed with the elution, maintaining the 1-2% triethylamine concentration in your mobile phase.
Protocol 2: General Procedure for Recrystallization of a Solid Thiophene Derivative
-
Dissolution: In an Erlenmeyer flask, add the crude solid thiophene derivative. Add a minimal amount of a suitable solvent and gently heat the mixture while stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[1]
-
Maximize Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Decomposition Pathways and Troubleshooting Workflow
Caption: Common decomposition pathways for thiophene derivatives.
Caption: A troubleshooting workflow for purifying thiophene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
selection of optimal coupling reagents for hindered amine coupling to 5-chlorothiophene-2-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of optimal coupling reagents for the challenging amide bond formation between hindered amines and 5-chlorothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction between a hindered amine and 5-chlorothiophene-2-carboxylic acid is failing or giving very low yields. What are the likely causes?
A1: Low or no product yield in this specific coupling can be attributed to several factors:
-
Steric Hindrance: The primary obstacle is likely the steric bulk around the amine nitrogen, which physically impedes its approach to the activated carboxylic acid.[1]
-
Reduced Nucleophilicity of the Amine: The electronic properties of the hindered amine may also reduce its nucleophilicity, making it a poor reactant for the activated acid.
-
Low Reactivity of the Carboxylic Acid: 5-chlorothiophene-2-carboxylic acid is an electron-deficient heteroaromatic carboxylic acid. This can sometimes make the activation step more difficult compared to simple aliphatic or electron-rich aromatic carboxylic acids.
-
Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC or EDC are often insufficient for sterically demanding couplings and may fail to produce the desired product in good yield.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical and must be optimized for such a challenging transformation.[1]
Q2: Which coupling reagents are most effective for this type of hindered coupling?
A2: For sterically hindered substrates, more powerful coupling reagents are necessary. The most recommended classes of reagents are:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective because they form highly reactive OAt or OBt active esters.[3] HATU is often considered superior for many difficult couplings due to the formation of the more reactive OAt-ester intermediate.[2][4] COMU offers comparable or superior efficiency to HATU with an improved safety profile as it is not based on the potentially explosive HOBt/HOAt.[2][5][6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very powerful. PyAOP, the aza-derivative, often gives higher yields.[3]
-
Acyl Fluoride Precursors: In-situ generation of the acyl fluoride from the carboxylic acid using reagents like TFFH has proven to be highly effective for coupling sterically demanding substrates where other methods have failed.[7][8]
-
Mixed Anhydrides: Formation of a mixed anhydride, for example using isobutyl chloroformate, is a classic and potent method for activating carboxylic acids, which can be very effective for hindered systems.[9][10]
Q3: I am observing side reactions. How can these be minimized?
A3: Side reactions in amide coupling can be problematic. Here are some common issues and their solutions:
-
Racemization: If your hindered amine contains a stereocenter, racemization can be a concern. To minimize this, use additives like HOBt or, more effectively, HOAt or OxymaPure.[1][3] Running the reaction at lower temperatures can also help. Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[3]
-
Guanidinylation of the Amine: Uronium/aminium reagents like HBTU and HATU can react with the free amine to form a guanidinium byproduct, which terminates the reaction.[11] This is more of a concern if the coupling reagent is used in large excess relative to the carboxylic acid. Using phosphonium reagents or other methods like acyl fluoride or mixed anhydride formation avoids this issue.
-
Urethane Formation (with mixed anhydrides): In mixed anhydride methods, particularly with N-alkoxycarbonylamino acids, urethane formation can be a side reaction. The choice of tertiary amine and solvent is critical to minimize this; for example, N-methylpiperidine in dichloromethane is a good combination.[10][12]
Q4: What are the recommended bases and solvents for this reaction?
A4: The choice of base and solvent is crucial for success:
-
Base: A non-nucleophilic, sterically hindered base is required to facilitate the reaction without competing with the substrate amine. Diisopropylethylamine (DIPEA) is the most common choice.[1] For minimizing racemization, a weaker base like N-methylmorpholine (NMM) or collidine might be considered.[3]
-
Solvent: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is a common choice. For particularly difficult couplings where aggregation might be an issue, N-methylpyrrolidone (NMP) can be superior due to its better solvating properties.[13] Dichloromethane (DCM) is also frequently used, especially for acyl chloride/fluoride and mixed anhydride procedures.[1][10] It is critical to use anhydrous solvents to prevent hydrolysis of the activated acid intermediate.[1]
Data Presentation: Comparison of Recommended Coupling Reagents
The following table provides a comparative summary of the most suitable coupling reagents for the reaction of hindered amines with 5-chlorothiophene-2-carboxylic acid.
| Reagent Class | Example Reagent(s) | Activating Group | Reactivity | Advantages | Disadvantages |
| Uronium/Aminium | HATU, COMU | OAt (HATU), Oxyma (COMU) | Very High | Fast reactions, high yields for hindered substrates.[2][4] COMU has an improved safety profile.[6] | More expensive. Potential for amine guanidinylation with excess reagent.[11] |
| Uronium/Aminium | HBTU, HCTU | OBt (HBTU), O-6-ClBt (HCTU) | High | Effective for many standard and somewhat hindered couplings.[2] | Generally less reactive than HATU/COMU for severely hindered systems.[4] |
| Phosphonium | PyBOP, PyAOP | OBt (PyBOP), OAt (PyAOP) | High to Very High | Low racemization potential.[3] No guanidinylation side reaction. | Byproducts can sometimes complicate purification. |
| Acyl Halide Precursor | TFFH, (COCl)₂, SOCl₂ | Acyl Fluoride/Chloride | Very High | Excellent for extremely hindered substrates where other methods fail.[7][8] Acid chlorides are highly reactive.[14] | May require harsher conditions (for acid chlorides). Acyl fluorides are less prone to side reactions. |
| Mixed Anhydride | Isobutyl Chloroformate | Mixed Carbonic Anhydride | High | Cost-effective and powerful activation method.[9] | Can be sensitive to the choice of base and solvent to avoid side reactions like urethane formation.[10] |
| Carbodiimide | EDC, DCC | O-acylisourea | Moderate | Inexpensive and common. Often used with additives. | Often inefficient for sterically hindered couplings.[2] Can lead to N-acylurea byproduct formation.[11] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1]
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-chlorothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the hindered amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered couplings, the reaction may require an extended time (4-24 hours) or gentle heating (e.g., 40-50 °C).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation [7][8]
-
In a flame-dried flask under an inert atmosphere, dissolve 5-chlorothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add a fluorinating agent such as TFFH (1.05 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride.
-
In a separate flask, dissolve the hindered amine (1.0 equivalent) in anhydrous DCM.
-
Add the solution containing the in situ generated acyl fluoride to the amine solution.
-
Monitor the reaction for completeness. These reactions may require elevated temperatures (e.g., refluxing DCM or switching to a higher boiling solvent like THF or 1,4-dioxane) and longer reaction times.[7][8]
-
Upon completion, cool the reaction to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Amide Coupling via the Mixed Anhydride Method [9][10]
-
In a flame-dried flask under an inert atmosphere, dissolve 5-chlorothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous THF or DCM and cool to -15 °C.
-
Add N-methylmorpholine (NMM) or DIPEA (1.0 equivalent).
-
Slowly add isobutyl chloroformate (1.0 equivalent) and stir the mixture at -15 °C for 30-60 minutes.
-
In a separate flask, prepare a solution of the hindered amine (1.0 equivalent) and NMM or DIPEA (1.0 equivalent) in the same anhydrous solvent.
-
Add the amine solution to the cold mixed anhydride solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Filter off the precipitated ammonium salt.
-
Concentrate the filtrate and redissolve in an appropriate solvent like ethyl acetate.
-
Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualization
The following diagram illustrates a logical workflow for selecting an optimal coupling strategy for a challenging amide bond formation.
Caption: Workflow for selecting an optimal coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. peptide.com [peptide.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
managing exothermic reactions in large-scale 5-Chlorothiophene-2-carboxamide synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Chlorothiophene-2-carboxamide. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to ensure the safe and efficient management of this potentially exothermic reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the large-scale synthesis of this compound, with a focus on managing the exothermic amidation step.
Q1: My reaction is experiencing a rapid and uncontrolled temperature increase. What are the immediate steps to take?
A1: An uncontrolled temperature increase indicates a potential thermal runaway, which requires immediate action to prevent over-pressurization and ensure safety.[1]
-
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of the amine or 5-chlorothiophene-2-carbonyl chloride solution.
-
Enhance Cooling: Maximize cooling to the reactor by decreasing the temperature of the cooling fluid or increasing its flow rate.[1]
-
Ensure Agitation: Verify that the reactor's agitator is functioning correctly to prevent localized hotspots and ensure homogenous temperature distribution.
-
Emergency Quenching: If the temperature continues to rise, and a pre-approved quenching protocol exists, introduce a suitable quenching agent to terminate the reaction.
-
-
Preventative Measures for Future Batches:
-
Review and recalculate the heat-flow and thermal accumulation data for the reaction.
-
Reduce the rate of addition of the limiting reagent.
-
Lower the initial reaction temperature.
-
Increase the solvent volume to improve heat dissipation.
-
Q2: I'm observing localized boiling or "hot spots" near the reagent addition point, even though the bulk temperature is within range. What could be the cause and how can I mitigate it?
A2: Localized boiling suggests inadequate mixing or a highly concentrated reagent stream leading to an immediate, intense exotherm upon contact.
-
Potential Causes:
-
Poor agitation or an inappropriately designed agitator for the vessel geometry and reaction mass.
-
The reagent being added is too concentrated.
-
The addition rate is too high for the localized area.
-
-
Mitigation Strategies:
-
Improve Mixing: Increase the agitation speed (within safe operational limits) or consider retrofitting the reactor with a more efficient agitator.
-
Dilute the Reagent: Add the limiting reagent as a more dilute solution in a suitable, pre-cooled solvent.
-
Optimize Addition Point: Introduce the reagent below the surface of the reaction mixture, directly into a well-mixed region.
-
Use a Sparger: For gaseous amines (e.g., ammonia), use a subsurface sparger to ensure good dispersion.
-
Q3: The reaction temperature is too low, and the reaction is proceeding very slowly. What are the risks associated with this?
A3: Operating at a temperature that is too low can lead to the accumulation of unreacted reagents. This creates a significant risk of a delayed, and potentially uncontrollable, exothermic reaction if the temperature were to increase.
-
Risks:
-
Accumulation of Reactants: A large amount of unreacted starting material can build up in the reactor.
-
Sudden Temperature Spike: A slight increase in temperature could initiate the reaction of the accumulated reagents, leading to a rapid release of heat that overwhelms the cooling system.
-
-
Corrective Actions:
-
Controlled Temperature Increase: Slowly and carefully increase the reaction temperature in small increments while closely monitoring the heat output.
-
Re-evaluate Kinetics: The reaction kinetics may need to be re-evaluated at the lab scale to determine the optimal temperature range.
-
Ensure Proper Seeding: For crystalline products, ensure that seeding is performed at the correct temperature to encourage controlled crystallization and avoid sudden exotherms from rapid precipitation.
-
Q4: Can the order of reagent addition impact the management of the exotherm?
A4: Yes, the order of addition is critical. Typically, the more reactive species or the one that is limiting the reaction rate is added gradually to the other. In the synthesis of this compound, the amine solution is usually added to the 5-chlorothiophene-2-carbonyl chloride solution.
-
Rationale:
-
This ensures that the highly reactive acid chloride is always present in a controlled, stoichiometric amount relative to the amine.
-
It allows for the immediate reaction of the added amine, preventing its accumulation and enabling the cooling system to manage the heat generated in real-time.
-
Quantitative Data for Exotherm Management
The following table provides representative data for managing the exothermic amidation reaction in a large-scale setting. Note that these values are illustrative and should be determined empirically for a specific process and equipment.
| Parameter | Value | Unit | Significance |
| Heat of Reaction (ΔH) | -100 to -150 | kJ/mol | Essential for calculating the total heat load and sizing the cooling system. |
| Overall Heat Transfer Coefficient (U) | 200 - 400 | W/(m²·K) | Represents the efficiency of heat transfer from the reactor to the cooling jacket. |
| Maximum Allowable Temperature (Tmax) | 40 | °C | The highest temperature the reaction can safely reach before side reactions or thermal runaway becomes a significant risk. |
| Reagent Addition Time | 4 - 8 | hours | A longer addition time allows for better heat management and control. |
| Solvent Volume | 5 - 10 | L/mol | A larger volume of solvent can act as a heat sink, moderating temperature changes. |
| Agitator Power | 0.5 - 1.5 | kW/m³ | Indicates the degree of mixing, which is crucial for preventing localized hot spots. |
Experimental Protocols
Large-Scale Preparation of this compound
Safety Precautions: This reaction is exothermic and involves corrosive and hazardous materials. It should be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. An emergency shower and eyewash station should be readily accessible. The reactor must be equipped with a reliable cooling system and a pressure relief device.
Materials:
-
5-chlorothiophene-2-carbonyl chloride (1.0 equiv)
-
Ammonia (or desired amine) (1.1 equiv) as a solution in a suitable solvent (e.g., dichloromethane, toluene)
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene)
-
Quenching agent (e.g., pre-cooled water or a dilute acid solution)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the Reactor: Charge the reactor with a solution of 5-chlorothiophene-2-carbonyl chloride in the chosen anhydrous solvent.
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using the cooling jacket.
-
Reagent Addition: Slowly add the amine solution to the reactor subsurface over a period of 4-8 hours, maintaining the internal temperature below the maximum allowable temperature (e.g., < 10 °C). The addition rate should be carefully controlled to ensure the cooling system can effectively remove the generated heat.
-
Monitoring: Continuously monitor the reaction temperature, pressure, and agitator speed.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the control temperature for an additional 1-2 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC, TLC).
-
Quenching: Once the reaction is complete, slowly and carefully add the pre-cooled quenching agent while maintaining cooling.
-
Work-up: Proceed with the appropriate work-up and purification steps to isolate the this compound product.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic event.
Caption: Key parameters influencing exothermic risk in amidation.
References
characterization of unexpected byproducts in 5-Chlorothiophene-2-carboxamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorothiophene-2-carboxamide. It focuses on the characterization and mitigation of unexpected byproducts that may be encountered during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts observed in reactions involving this compound?
A1: While the specific byproducts are highly dependent on the reaction conditions, several common classes of unexpected products have been identified. These include:
-
Hydrolysis Product: Formation of 5-Chlorothiophene-2-carboxylic acid due to the presence of water under acidic or basic conditions.[1][2]
-
Dehalogenation Product: Replacement of the chlorine atom with hydrogen, yielding Thiophene-2-carboxamide. This can occur under reductive conditions or via certain catalytic pathways.
-
Nucleophilic Substitution Products: Displacement of the chloro group by a nucleophile present in the reaction mixture. This is a known reactivity pattern for 2-halopyridines, which are electronically similar to 2-chlorothiophenes.
-
Ring-Opened Products: Under certain conditions, particularly with strong bases or organometallic reagents, the thiophene ring can undergo cleavage.[3][4][5][6]
-
Dimerization Products: Formation of bithiophene derivatives can occur, especially in the presence of catalysts like copper.[7]
Q2: My reaction is showing a new, unexpected spot on the TLC plate. What is the first step I should take to identify it?
A2: The first step is to perform a preliminary characterization of the reaction mixture. It is advisable to compare the TLC with the starting materials to ensure it is not unreacted this compound. If it is a new spot, a small-scale work-up followed by analysis using techniques like LC-MS is recommended to obtain the molecular weight of the unknown compound. This information can provide valuable clues about its identity.
Q3: Can the amide group in this compound react to form byproducts?
A3: Yes, the amide functional group can participate in side reactions. Under acidic or basic conditions, it can hydrolyze to the corresponding carboxylic acid.[1][2] With strong dehydrating agents, it could potentially be converted to a nitrile. Furthermore, N-alkylation or N-acylation can occur if suitable electrophiles are present.
Q4: What analytical techniques are most suitable for characterizing unexpected byproducts in my reaction?
A4: A combination of chromatographic and spectroscopic techniques is generally required for unambiguous structure elucidation.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the byproduct from the desired product and starting materials.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the separated components, which is crucial for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed structural information about the isolated byproduct.[11][12][13][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts and can provide valuable fragmentation patterns for identification.[16][17]
Troubleshooting Guides
Issue 1: Formation of 5-Chlorothiophene-2-carboxylic acid
Symptoms:
-
An additional spot on TLC with a different Rf value than the starting material.
-
A peak in the HPLC chromatogram corresponding to the retention time of 5-Chlorothiophene-2-carboxylic acid.
-
A mass spectrum showing a molecular ion corresponding to the carboxylic acid (m/z = 162.59).
Potential Causes:
-
Presence of water in the reaction mixture.
-
Reaction conditions are too acidic or basic, promoting hydrolysis.[1]
-
Extended reaction times or high temperatures.
Solutions:
-
Ensure all solvents and reagents are anhydrous.
-
Use a neutral or buffered reaction medium if possible.
-
Minimize reaction time and temperature.
-
If acidic or basic conditions are necessary, consider performing the reaction at a lower temperature.
Issue 2: Presence of Dehalogenated or Nucleophilic Substitution Byproducts
Symptoms:
-
Mass spectrometric data indicating a mass loss of 34.46 amu (loss of Cl, gain of H) or addition of a nucleophile minus HCl.
-
Changes in the aromatic region of the ¹H NMR spectrum, particularly the chemical shifts and coupling constants of the thiophene protons.
Potential Causes:
-
Use of reducing agents (for dehalogenation).
-
Presence of strong nucleophiles that can participate in nucleophilic aromatic substitution.
-
Certain transition metal catalysts may facilitate these side reactions.
Solutions:
-
Avoid strong reducing agents if dehalogenation is not desired.
-
Protect the chloro group if it is not intended to react.
-
Screen different catalysts and ligands to minimize unwanted side reactions.
-
Lowering the reaction temperature can sometimes reduce the rate of nucleophilic substitution.
Data Presentation
Table 1: Potential Unexpected Byproducts in this compound Reactions
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Cause | Key Analytical Signature |
| 5-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.59 | Hydrolysis (acidic or basic conditions)[1] | M-H peak at m/z 161 in negative ion MS |
| Thiophene-2-carboxamide | C₅H₅NOS | 127.16 | Reductive dehalogenation | Mass loss of 34.46 amu |
| N-Substituted-5-aminothiophene-2-carboxamide | Variable | Variable | Nucleophilic aromatic substitution by an amine | Mass increase corresponding to the amine nucleophile |
| 5-Alkoxythiophene-2-carboxamide | Variable | Variable | Nucleophilic aromatic substitution by an alcohol/alkoxide | Mass increase corresponding to the alcohol/alkoxide |
| Dimeric Bithiophene Byproduct | C₁₀H₆Cl₂N₂O₂S₂ | 321.20 | Catalytic coupling | Mass corresponding to the dimer |
Experimental Protocols
Protocol 1: HPLC-MS Method for Byproduct Detection
This protocol outlines a general method for the detection and preliminary identification of byproducts.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a simple liquid-liquid extraction (e.g., with ethyl acetate and water).
-
Evaporate the organic layer and redissolve the residue in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Mass Range: 50-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Protocol 2: Isolation and NMR Characterization of an Unknown Byproduct
-
Isolation:
-
Scale up the reaction to obtain a sufficient quantity of the crude product containing the byproduct.
-
Use column chromatography (silica gel) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the byproduct. Monitor the fractions by TLC.
-
Combine the fractions containing the pure byproduct and evaporate the solvent.
-
-
NMR Analysis:
Mandatory Visualization
Caption: Potential pathways for byproduct formation.
Caption: Troubleshooting workflow for byproduct identification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Ring-expansion and desulfurisation of thiophenes with an aluminium( i ) reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04594C [pubs.rsc.org]
- 5. Thienothiophenes. Part 3.1,2 On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes; new routes to polyfunctionalized thiophenes and enediynes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR spectrum [chemicalbook.com]
- 12. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Reactions Involving 5-Chlorothiophene-2-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high regioselectivity in chemical reactions with 5-Chlorothiophene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity during the functionalization of this compound?
A1: The main challenge lies in directing incoming substituents to the desired position on the thiophene ring. The thiophene ring has two potentially reactive C-H bonds at the C3 and C4 positions. The chloro and carboxamide groups at the C5 and C2 positions, respectively, exert directing effects that can lead to a mixture of products. The inherent reactivity of the thiophene ring, where the α-positions (adjacent to the sulfur atom) are typically more reactive towards electrophiles, is modified by these substituents.[1] The carboxamide group is a directing group for ortho-metalation, favoring functionalization at the C3 position.[2][3] However, palladium-catalyzed cross-coupling reactions may proceed at the C-Cl bond at the C5 position.
Q2: How do the electronic properties of the substituents on this compound influence regioselectivity?
A2: The chlorine atom at the C5 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution but also serves as a leaving group in cross-coupling reactions. The carboxamide group at the C2 position is also electron-withdrawing but can act as a directing group in certain reactions like directed ortho-metalation (DoM) by coordinating with organolithium bases.[2][3] The interplay of these electronic effects determines the most reactive site for a given reaction.
Q3: Which palladium-catalyzed cross-coupling reactions are commonly used for this compound, and what are the typical regioselectivity issues?
A3: Suzuki-Miyaura coupling and Buchwald-Hartwig amination are two of the most common palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction couples the C5-Cl bond with a boronic acid.[2][4][5] The primary regioselectivity issue is ensuring the reaction occurs exclusively at the C-Cl bond without undesired C-H activation at other positions. Homocoupling of the boronic acid is a common side reaction that can reduce the yield of the desired product.[6]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond at the C5 position by coupling with an amine.[7][8] Achieving high chemoselectivity for the C-Cl bond over potential C-H activation is a key challenge. The choice of ligand is critical in controlling the reactivity and selectivity of the palladium catalyst.[7][9]
Q4: What is Directed ortho-Metalation (DoM) and how can it be applied to this compound?
A4: Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[2][3][10] In the case of this compound, the carboxamide group can direct a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the adjacent C3 position.[11][12] The resulting lithiated intermediate can then react with various electrophiles to introduce a substituent specifically at the C3 position. This strategy offers excellent control over regioselectivity, leading to 2,3,5-trisubstituted thiophenes.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction on this compound is giving a low yield of the desired C5-arylated product and significant amounts of homocoupled byproduct and starting material. How can I improve the regioselectivity and yield?
Answer: Poor outcomes in Suzuki-Miyaura coupling of chloro-heterocycles are often due to suboptimal reaction conditions. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable.[13] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[4][13] |
| Inappropriate Ligand | The choice of phosphine ligand is crucial for activating the C-Cl bond. For electron-deficient chlorides, bulky, electron-rich ligands such as XPhos or SPhos can be effective. Perform a ligand screen to identify the optimal one for your specific substrate. |
| Suboptimal Base | The base facilitates the transmetalation step. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate and side reactions. A screen of different bases is recommended.[4][5] |
| Solvent Effects | The solvent system affects the solubility of reagents and the stability of catalytic intermediates. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used.[4][14] The ratio of organic solvent to water can influence the reaction outcome.[15] |
| Reaction Temperature | Higher temperatures can sometimes lead to catalyst decomposition and increased side reactions. Try lowering the reaction temperature and extending the reaction time. |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[6] Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can favor homocoupling. |
Issue 2: Low Conversion and/or Side Products in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination of this compound, but I am observing low conversion of my starting material and the formation of unidentified byproducts. What steps can I take to optimize this reaction?
Answer: Low conversion and byproduct formation in Buchwald-Hartwig aminations of challenging substrates like this compound often stem from catalyst inhibition or inappropriate reaction parameters.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure the use of a high-purity palladium source and ligand. Some ligands are air-sensitive and should be handled under an inert atmosphere. Pre-catalysts can offer better stability and activity. |
| Ligand Choice | The ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective for coupling aryl chlorides.[16] A ligand screen is highly recommended. |
| Base Selection | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can depend on the amine substrate. |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation. |
| Amine Substrate Reactivity | Sterically hindered or electron-deficient amines can be less reactive. In such cases, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system may be necessary. |
| Side Reactions | Byproducts can arise from reactions with the carboxamide group or C-H activation. Careful selection of the catalyst and reaction conditions can minimize these side reactions. |
Issue 3: Inefficient Directed ortho-Metalation (DoM)
Question: My attempt at a directed ortho-metalation of this compound at the C3 position resulted in a complex mixture of products, including what appears to be starting material and debrominated/dechlorinated species. How can I achieve clean lithiation at the C3 position?
Answer: Achieving clean and selective DoM requires careful control of reaction conditions to favor deprotonation at the desired site without inducing side reactions.
| Potential Cause | Recommended Solution |
| Incorrect Base or Stoichiometry | Use a strong, non-nucleophilic base like n-BuLi or LDA. The stoichiometry is critical; typically, a slight excess of the base is used. Ensure the base is accurately titrated before use. |
| Reaction Temperature | DoM reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[2] Allowing the reaction to warm prematurely can lead to decomposition or undesired reactions. |
| Presence of Water | Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under a strict inert atmosphere. |
| Electrophile Addition | Add the electrophile slowly at low temperature to control the exotherm and prevent side reactions. Some electrophiles may require specific conditions for efficient trapping of the lithiated species. |
| Halogen-Metal Exchange | While the carboxamide directs to C3, there is a possibility of halogen-metal exchange at the C5-Cl position, especially with n-BuLi. Using a bulky amide base like LDA or LiTMP can sometimes favor C-H deprotonation over halogen-metal exchange.[11][12] |
Experimental Protocols & Data
Suzuki-Miyaura Coupling of this compound
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Influence of Ligand and Base on Suzuki-Miyaura Coupling Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 | >98% C5-arylation |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 16 | 92 | >98% C5-arylation |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF/H₂O | 100 | 12 | 75 | >98% C5-arylation |
Note: The data in this table is representative and synthesized from literature on similar substrates. Actual yields may vary depending on the specific arylboronic acid and reaction conditions.
Buchwald-Hartwig Amination of this compound
General Procedure: [7]
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), ligand (if not using a pre-catalyst), and a strong base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vial.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Table 2: Effect of Ligand on Buchwald-Hartwig Amination Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 90 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2) | t-BuOH | 100 | 16 | 85 |
Note: This data is illustrative and based on typical conditions for Buchwald-Hartwig amination of aryl chlorides. Optimization for specific amines is often necessary.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship for achieving regioselectivity based on reaction type.
Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Item - Rational and Predictable Chemoselective Synthesis of Oligoamines via BuchwaldâHartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos - figshare - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. baranlab.org [baranlab.org]
- 11. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Validation & Comparative
comparative analysis of 5-chlorothiophene-2-carboxamide and 5-bromothiophene-2-carboxamide bioactivity
A detailed examination of the antiviral properties of 5-chlorothiophene-2-carboxamide and 5-bromothiophene-2-carboxamide derivatives reveals subtle yet significant differences in their biological efficacy. This guide provides a comparative analysis of their bioactivity, supported by experimental data, to inform researchers and drug development professionals in the field of medicinal chemistry.
In the quest for novel therapeutic agents, the halogen substitution on a heterocyclic scaffold can profoundly influence the compound's biological activity. A noteworthy example is the comparison between 5-chloro and 5-bromo substituted thiophene-2-carboxamides. While both exhibit biological potential, their efficacy can vary depending on the specific therapeutic target. This guide focuses on a direct comparison of their anti-norovirus activity, drawing upon published experimental findings.
Quantitative Bioactivity Comparison
A study focusing on the discovery of anti-norovirus agents provides a direct comparison of the 5-chloro and 5-bromo analogues of N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide. The 50% effective concentration (EC50) values, which represent the concentration of a drug that gives half-maximal response, were determined against Murine Norovirus (MNV). The results indicate that the 5-chloro derivative exhibits slightly higher potency.
| Compound | Halogen at 5-position | EC50 (µM) against MNV |
| 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | Bromo | 37 |
| 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | Chloro | 30 |
Data sourced from a study on heterocyclic carboxamide derivatives as anti-norovirus agents.[1]
The data suggests that for this particular N-substituted thiophene-2-carboxamide scaffold, the substitution of bromine with chlorine at the 5-position of the thiophene ring leads to a modest enhancement of its anti-norovirus activity.[1]
Structure-Activity Relationship (SAR) Insights
The observed difference in bioactivity, although not substantial, highlights the role of the halogen atom in the interaction with the biological target. The higher electronegativity and smaller atomic radius of chlorine compared to bromine can influence factors such as bond polarity, molecular conformation, and the potential for halogen bonding, all of which can affect the binding affinity of the compound to its target protein. In the context of the studied anti-norovirus agents, the 5-chloro-thiophene analog (EC50=30 µM) demonstrated comparable, and slightly more potent, activity than the 5-bromo analog (EC50=37 µM).[1] This suggests that for this specific molecular framework, the physicochemical properties of chlorine are more favorable for antiviral efficacy.
Experimental Protocols
The following is a detailed methodology for the anti-norovirus activity assay used to generate the comparative data.
Murine Norovirus (MNV)-Induced Cytopathic Effect (CPE) Reduction Assay
This assay is used to evaluate the antiviral activity of the compounds.[1]
Cell and Virus Culture:
-
RAW264.7 cells are used as the host cells for MNV propagation.
-
The cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
MNV is propagated in RAW264.7 cells, and the viral titer is determined by a standard plaque assay.
Antiviral Activity Assay:
-
RAW264.7 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium to achieve the desired concentrations.
-
The culture medium is removed from the cells, and the cells are washed.
-
The diluted compounds are mixed with a suspension of MNV.
-
This mixture is then added to the wells containing the RAW264.7 cell monolayer.
-
The plates are incubated at 37°C in a CO2 incubator.
-
After a set incubation period (typically 2-3 days), the cells are observed for cytopathic effect (CPE), which is the structural changes in host cells that are caused by viral invasion.
-
Cell viability is assessed using a standard method, such as the MTT assay, which measures the metabolic activity of the cells.
-
The EC50 value is calculated as the concentration of the compound that inhibits the MNV-induced CPE by 50%.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the MNV-induced CPE reduction assay.
Caption: Workflow for the MNV-induced CPE reduction assay.
This comparative guide underscores the importance of subtle structural modifications in drug design. While both this compound and 5-bromothiophene-2-carboxamide derivatives show promise as antiviral agents, the choice of halogen can be a critical determinant of potency. Further studies are warranted to explore the bioactivity of these compounds against a broader range of biological targets to fully elucidate their therapeutic potential.
References
Comparative Guide to the Structure-Activity Relationship of 5-Chlorothiophene-2-carboxamide Analogs in Anti-Norovirus Activity
This guide provides a comparative analysis of 5-Chlorothiophene-2-carboxamide analogs, focusing on their structure-activity relationships (SAR) as potent anti-norovirus agents. The data and methodologies presented are synthesized from preclinical research to aid researchers and professionals in the field of drug discovery and development.
Introduction
Noroviruses are a leading cause of acute gastroenteritis worldwide, and as of now, no specific antiviral drugs are approved for treatment. The development of effective antiviral agents is therefore a significant area of research. Heterocyclic carboxamides have emerged as a promising class of compounds, with 5-bromothiophene-2-carboxamide derivatives initially identified as having anti-norovirus activity. Subsequent SAR studies have explored modifications of this scaffold, including the this compound core, to improve potency and define the chemical features crucial for antiviral efficacy. This guide focuses on the comparative analysis of these 5-chloro analogs and their derivatives.
Data Summary of this compound Analogs
The following table summarizes the in vitro anti-norovirus activity (EC50) and cytotoxicity (CC50) of various this compound analogs. The EC50 values represent the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%, while the CC50 indicates the concentration that causes a 50% reduction in cell viability.
| Compound ID | R1 | R2 | EC50 (µM)[1] | CC50 (µM)[1] | Selectivity Index (SI = CC50/EC50) |
| 1 | Br | H | 37 | >100 | >2.7 |
| 2b | Cl | H | 30 | >100 | >3.3 |
| 2k | Cl | Cl | 6.6 | 70 | 10.6 |
| 2j | Br | Br | 24 | >100 | >4.2 |
| 2m | 4,5-di-Cl | - | >50 | >100 | - |
| 2a | H | H | >50 | >100 | - |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above reveals several key insights into the SAR of this compound analogs as anti-norovirus agents:
-
Importance of Halogen Substitution: The unsubstituted analog 2a showed no antiviral activity, highlighting the critical role of a halogen atom at the 5-position of the thiophene ring.[1]
-
Effect of Halogen Type: The 5-chloro analog 2b (EC50 = 30 µM) exhibited slightly better potency than the original 5-bromo hit compound 1 (EC50 = 37 µM).[1]
-
Impact of Di-halogenation: The introduction of a second chlorine atom at the 3-position of the thiophene ring in analog 2k (3,5-di-chloro) significantly enhanced the antiviral activity (EC50 = 6.6 µM) compared to the mono-halogenated analogs.[1] However, di-halogenation at other positions, such as in the 4,5-di-chloro analog 2m , did not lead to an increase in activity.[1] Similarly, the 3,5-di-bromo analog 2j was more potent than the mono-bromo compound but less active than the 3,5-di-chloro analog.[1]
Experimental Protocols
Anti-norovirus Activity Assay (CPE Reduction Assay)
The 50% effective concentration (EC50) of the compounds was determined using a cytopathic effect (CPE) reduction assay with murine norovirus (MNV) as a surrogate for human norovirus.[1]
-
A dilution series of each test compound is prepared.
-
280 TCID50/50 µL of MNV is mixed with the compound dilutions and incubated for 30 minutes.
-
The mixture is then added to RAW264.7 cells in duplicate.
-
After 1 hour of exposure, the inoculum is removed, and fresh medium is added.
-
The cells are incubated for 72 hours.
-
The CPE is observed, and the EC50 is calculated as the compound concentration that reduces the CPE by 50%.
Cytotoxicity Assay (WST-8 Assay)
The 50% cytotoxic concentration (CC50) was evaluated using a WST-8 assay.[1]
-
RAW264.7 cells are seeded in 96-well plates.
-
A dilution series of each test compound is added to the cells in triplicate.
-
The cells are incubated for 72 hours.
-
WST-8 reagent is added to each well, and the plate is incubated for a further 2-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The CC50 is calculated as the compound concentration that reduces cell viability by 50%.
Visualizations
Logical Relationship of the SAR Study
Caption: Logical flow of the structure-activity relationship for thiophene carboxamide analogs.
Experimental Workflow for Antiviral Compound Screening
Caption: General workflow for the screening and evaluation of antiviral compounds.
Broader Context and Other Potential Activities
While this guide focuses on the anti-norovirus activity of this compound analogs, it is important to note that thiophene carboxamide derivatives have been investigated for a wide range of other biological activities. These include:
-
Anticancer: Some thiophene carboxamide derivatives have shown antiproliferative effects against various cancer cell lines.[2][3]
-
Enzyme Inhibition: This class of compounds has been explored as inhibitors of enzymes such as sphingomyelin synthase 2 (SMS2) and SUMO-specific proteases (SENPs).[4][5]
-
Antibacterial and Antioxidant: Certain thiophene-2-carboxamide derivatives have demonstrated antibacterial and antioxidant properties.[6][7]
-
Kinase Inhibition: Benzothiophene-2-carboxamides have been developed as inhibitors of kinases like Clk1/4.[8][9]
The diverse biological activities of the thiophene carboxamide scaffold suggest that minor structural modifications can significantly alter the therapeutic target. Therefore, when designing new analogs, it is crucial to consider a broad panel of assays to fully characterize their biological profile.
Conclusion
The structure-activity relationship studies of this compound analogs have provided valuable insights for the development of potent anti-norovirus agents. The presence and positioning of halogen substituents on the thiophene ring are key determinants of antiviral activity. Specifically, a 3,5-dichloro substitution pattern on the thiophene-2-carboxamide scaffold has been identified as a favorable motif for enhancing anti-norovirus potency. Further optimization of this scaffold could lead to the development of clinically effective antiviral drugs for the treatment of norovirus infections. Researchers are encouraged to use the data and protocols presented in this guide as a foundation for their own drug discovery efforts in this important therapeutic area.
References
- 1. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide to the Synthesis of 5-Chlorothiophene-2-carboxamide: A Novel One-Pot Approach vs. Traditional Friedel-Crafts Acylation
This guide provides a comprehensive comparison between a novel, streamlined one-pot synthesis and a conventional multi-step Friedel-Crafts acylation route for the production of 5-Chlorothiophene-2-carboxamide, a key intermediate in pharmaceutical synthesis. The following sections present a detailed analysis of both methodologies, supported by comparative data, experimental protocols, and a visual workflow of the new synthetic pathway.
Data Presentation: Performance Metrics
The following table summarizes the key performance indicators for both the established and the new synthetic routes, from the initial starting material to the intermediate 5-Chlorothiophene-2-carboxylic acid.
| Metric | Established Route: Friedel-Crafts Acylation | New Route: One-Pot Chlorination and Oxidation |
| Starting Material | 2-Chlorothiophene | 2-Thiophenecarboxaldehyde |
| Key Reagents | Trichloroacetyl chloride, AlCl₃, NaOH | N-Chlorosuccinimide (NCS), Sodium Chlorite |
| Overall Yield | ~65-70% | ~85-90% |
| Purity of Intermediate | ~95% (after recrystallization) | >99% (after workup) |
| Reaction Time | 24-36 hours | 10-14 hours |
| Number of Steps | 3 (Acylation, Hydrolysis, Amidation) | 2 (One-pot acid synthesis, Amidation) |
| Safety & Environmental | Use of corrosive and hazardous reagents. | Milder conditions, less hazardous waste. |
Experimental Protocols
Detailed methodologies for the synthesis of the key intermediate, 5-Chlorothiophene-2-carboxylic acid, and its subsequent conversion to this compound are provided below.
Established Route: Friedel-Crafts Acylation
Step 1: Synthesis of 2-trichloroacetyl-5-chlorothiophene
-
In a three-necked flask equipped with a stirrer and a dropping funnel, a solution of 2-chlorothiophene (1.0 eq) in dichloromethane is cooled to 0°C.
-
Anhydrous aluminum trichloride (1.2 eq) is added portion-wise, maintaining the temperature below 5°C.
-
Trichloroacetyl chloride (1.1 eq) is added dropwise over 1 hour.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
Step 2: Hydrolysis to 5-Chlorothiophene-2-carboxylic acid
-
The crude 2-trichloroacetyl-5-chlorothiophene is dissolved in a 20% aqueous solution of sodium hydroxide (5.0 eq).
-
The mixture is heated to reflux for 6-8 hours.
-
After cooling to room temperature, the solution is acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of a white solid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-Chlorothiophene-2-carboxylic acid.
New Route: One-Pot Synthesis
Step 1: One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic acid
-
2-Thiophenecarboxaldehyde (1.0 eq) is dissolved in acetic acid in a reaction vessel.
-
N-Chlorosuccinimide (NCS) (1.1 eq) is added, and the mixture is stirred at 60°C for 4-6 hours until TLC indicates the complete consumption of the starting material, forming 5-chloro-2-thiophenecarboxaldehyde.
-
The reaction mixture is cooled to room temperature. A solution of sodium chlorite (1.5 eq) and potassium dihydrogen phosphate (1.5 eq) in water is added slowly, maintaining the temperature below 30°C.
-
The mixture is stirred for an additional 4-6 hours at room temperature.
-
The reaction is quenched by the addition of a 10% aqueous sodium sulfite solution.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried to afford high-purity 5-Chlorothiophene-2-carboxylic acid.
Final Step: Amidation
Synthesis of this compound
-
5-Chlorothiophene-2-carboxylic acid (1.0 eq), obtained from either route, is suspended in toluene.
-
Thionyl chloride (1.2 eq) is added dropwise, and the mixture is heated to reflux for 2-3 hours.
-
The excess thionyl chloride and toluene are removed under reduced pressure to yield crude 5-chlorothiophene-2-carbonyl chloride.
-
The crude acid chloride is dissolved in dichloromethane and added dropwise to a cooled (0°C) concentrated aqueous solution of ammonia (5.0 eq).
-
The mixture is stirred vigorously for 1-2 hours.
-
The resulting precipitate is filtered, washed with water, and dried to yield the final product, this compound.
Workflow Visualization
The following diagram illustrates the logical flow of the novel one-pot synthetic route for producing 5-Chlorothiophene-2-carboxylic acid.
Caption: A diagram illustrating the streamlined one-pot synthesis workflow.
comparing the efficacy of different coupling agents for 5-Chlorothiophene-2-carboxamide synthesis
The formation of an amide bond is a critical transformation in organic synthesis, central to the development of pharmaceuticals and other fine chemicals. The synthesis of 5-Chlorothiophene-2-carboxamide, a key intermediate for various bioactive molecules, relies on the efficient coupling of 5-chlorothiophene-2-carboxylic acid with an amine source. The choice of coupling agent is paramount, as it directly influences reaction efficiency, product yield, purity, and overall cost-effectiveness.[1]
This guide provides a comparative overview of common coupling agents applicable to this synthesis, supported by generalized experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific needs.
General Reaction Scheme
The synthesis involves the activation of the carboxylic acid group of 5-chlorothiophene-2-carboxylic acid by a coupling agent, which facilitates the nucleophilic attack by an amine (in this case, ammonia or an equivalent) to form the desired carboxamide.
References
A Comparative Guide to the In Vitro Enzyme Inhibition Profile of 5-Chlorothiophene-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-chlorothiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been investigated for their potential as inhibitors of various enzymes, positioning them as promising candidates for the development of novel therapeutics. This guide provides an objective comparison of the in vitro enzyme inhibition performance of selected this compound derivatives and related thiophene carboxamides, supported by experimental data and detailed methodologies.
Quantitative Comparison of Enzyme Inhibition
The inhibitory potential of various thiophene carboxamide derivatives against several key enzymes is summarized below. The data highlights the versatility of this chemical class, with specific derivatives showing potent inhibition of serine proteases, cholinesterases, and kinases.
| Compound/Derivative | Target Enzyme(s) | Inhibition Data | Reference Compound(s) |
| SAR107375 (5-Chlorothiophene-2-carboxylic acid derivative) | Thrombin, Factor Xa | Ki: 8 nM (Thrombin), 1 nM (Factor Xa) | Compound 14 (IC50: 0.39 µM for Thrombin, 3.5 µM for Factor Xa)[1] |
| Thiophene Carboxamide Derivative 2 | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), α-glucosidase | % Inhibition: 67.3% (AChE), 78.2% (BChE), 86.4% (α-glucosidase) | Donepezil[2][3] |
| Thiophene Carboxamide Derivative 1 | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), α-glucosidase | % Inhibition: 53.8% (AChE), 76.2% (BChE), 79.4% (α-glucosidase) | Not Specified[2] |
| Thiophene Carboxamide Derivative 3 | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), α-glucosidase | % Inhibition: 59.5% (AChE), 62.8% (BChE), 86.1% (α-glucosidase) | Not Specified[2] |
| Compound 17 (5-Hydroxybenzothiophene-2-carboxamide derivative) | Dyrk1A, Dyrk1B, Clk1 | IC50: 495 nM (Dyrk1A), 242 nM (Dyrk1B), 168 nM (Clk1) | Compound 1[4] |
| Compound 16b (5-Hydroxybenzothiophene hydrazide derivative) | Clk4, DRAK1, Haspin, Clk1, Dyrk1B, Dyrk1A | IC50: 11 nM (Clk4), 87 nM (DRAK1), 125.7 nM (Haspin), 163 nM (Clk1), 284 nM (Dyrk1B), 353.3 nM (Dyrk1A) | Not Specified[5] |
| Compound 10b (5-Methoxybenzothiophene-2-carboxamide derivative) | Clk1 | IC50: 12.7 nM | Compound 1b[6][7] |
Experimental Protocols
The following are generalized experimental protocols for common in vitro enzyme inhibition assays, based on established methodologies.
1. General Protocol for Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for determining the inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase.
-
Materials and Reagents :
-
96-well microplate
-
Phosphate buffer (pH 7.0-8.0)
-
Test compound solution (serial dilutions)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
Microplate reader
-
-
Procedure :
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution (AChE or BChE) to the wells.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm kinetically for a set duration (e.g., 5 minutes) using a microplate reader.[8]
-
The rate of reaction is determined, and the percentage of inhibition is calculated relative to a control without the inhibitor.
-
2. General Protocol for Kinase Inhibition Assay (Luminescence-based ATP Detection)
This assay determines the inhibitory effect of a compound on a target kinase by measuring the amount of ATP remaining after the kinase reaction. A lower ATP level indicates higher kinase activity.
-
Materials and Reagents :
-
White, opaque 96-well or 384-well plates
-
Test compound solution (serial dilutions in DMSO)
-
Target kinase and its specific substrate
-
Kinase assay buffer
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Luminometer
-
-
Procedure :
-
Add diluted test compound or DMSO (for controls) to the wells of the assay plate.
-
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer and add it to the wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature or 30°C for 1-2 hours.
-
Add the luminescence-based ATP detection reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.[9]
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro enzyme inhibition assay, from compound preparation to data analysis.
Caption: A generalized workflow for determining the inhibitory activity of a test compound against a target enzyme.
This guide provides a snapshot of the enzymatic inhibition profiles of this compound and related derivatives based on available literature. The potent and varied activities of these compounds underscore their potential as scaffolds for future drug discovery efforts. Researchers are encouraged to consult the cited literature for more detailed information on specific compounds and experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Purification Methods for 5-Chlorothiophene-2-carboxamide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. 5-Chlorothiophene-2-carboxamide, a key building block in the synthesis of various pharmaceutical agents, is no exception. Achieving high purity of this intermediate is critical for the successful development of effective and safe therapeutics. This guide provides a head-to-head comparison of the two most common and effective purification methods for this compound: recrystallization and column chromatography. The information presented is based on established protocols for thiophene carboxamide derivatives and their precursors, providing a practical framework for laboratory application.
Performance Comparison at a Glance
The choice between recrystallization and column chromatography often depends on the specific requirements of the researcher, including the initial purity of the crude product, the desired final purity, the scale of the purification, and the available resources. Below is a summary of typical performance metrics for each method, based on data from closely related compounds.
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >99% (can achieve >99.9%) | 95-99% |
| Typical Yield | 70-90% | 50-80% |
| Scalability | Excellent | Good (can be laborious for large scale) |
| Time Consumption | Moderate | High |
| Solvent Consumption | Low to Moderate | High |
| Cost | Low | Moderate |
| Complexity | Low | Moderate to High |
In-Depth Methodologies
Recrystallization: The Classic Approach for High Purity
Recrystallization is a technique that relies on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. For this compound, a polar compound, a polar solvent or a mixture of solvents is generally effective.
-
Solvent Selection: Based on protocols for the precursor, 5-chlorothiophene-2-carboxylic acid, a mixture of ethanol and water is a promising solvent system. Alternatively, for potentially higher purity, solvents like petroleum ether could be explored.[1]
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Column Chromatography: Versatility for Complex Mixtures
Column chromatography is a powerful separation technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase.
-
Stationary Phase and Mobile Phase Selection: A common choice for the stationary phase is silica gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio is determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflow
To better illustrate the decision-making process and the steps involved in purifying and comparing the two methods, the following workflow diagram is provided.
Caption: Workflow for the purification and comparison of this compound.
Conclusion
Both recrystallization and column chromatography are viable and effective methods for the purification of this compound. Recrystallization offers a straightforward, cost-effective, and scalable solution for achieving very high purity, particularly when the crude material is relatively clean. Column chromatography provides greater versatility for separating more complex mixtures, albeit at a higher cost in terms of time and solvent consumption. The ultimate choice of method will depend on the specific experimental context and the desired outcome. For drug development applications where the highest purity is essential, a final recrystallization step following column chromatography may be the optimal approach.
References
Comparative X-ray Crystal Structure Analysis of 5-Chlorothiophene-2-carboxamide Derivatives: A Methodological Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design and development.
This guide outlines a comparative framework for the X-ray crystal structure analysis of 5-chlorothiophene-2-carboxamide derivatives. These compounds are of significant interest in medicinal chemistry, serving as scaffolds for a variety of therapeutic agents.[1] While a comprehensive comparative crystallographic study of a series of these derivatives is not currently available in the public domain, this guide presents the methodologies and data presentation formats that would be employed in such an analysis. The information herein is based on established protocols for the crystallographic analysis of related thiophene derivatives and small organic molecules.
Hypothetical Comparative Crystallographic Data
A comparative analysis would involve the tabulation of key crystallographic parameters for a series of N-substituted this compound derivatives. This allows for a direct comparison of the effects of different substituents on the crystal packing and molecular conformation. The following table illustrates how such data would be presented.
| Parameter | Derivative 1 (e.g., N-methyl) | Derivative 2 (e.g., N-phenyl) |
| Chemical Formula | C₆H₆ClNOS | C₁₁H₈ClNOS |
| Molecular Weight | 175.64 g/mol | 237.71 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Unit Cell Dimensions | ||
| a (Å) | [Hypothetical Data] | [Hypothetical Data] |
| b (Å) | [Hypothetical Data] | [Hypothetical Data] |
| c (Å) | [Hypothetical Data] | [Hypothetical Data] |
| α (°) | 90 | 90 |
| β (°) | [Hypothetical Data] | 90 |
| γ (°) | 90 | 90 |
| Unit Cell Volume (ų) | [Hypothetical Data] | [Hypothetical Data] |
| Z (Molecules/Unit Cell) | 4 | 8 |
| Calculated Density (g/cm³) | [Hypothetical Data] | [Hypothetical Data] |
| Key Bond Lengths (Å) | ||
| C-Cl | [Hypothetical Data] | [Hypothetical Data] |
| C=O | [Hypothetical Data] | [Hypothetical Data] |
| C-N | [Hypothetical Data] | [Hypothetical Data] |
| Key Torsion Angles (°) | ||
| O=C-C-S | [Hypothetical Data] | [Hypothetical Data] |
| C-C-N-C (substituent) | [Hypothetical Data] | [Hypothetical Data] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections describe the typical experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of N-substituted 5-chlorothiophene-2-carboxamides generally proceeds via a two-step process starting from 5-chlorothiophene-2-carboxylic acid.
-
Activation of the Carboxylic Acid: 5-Chlorothiophene-2-carboxylic acid is converted to a more reactive species, typically an acid chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is usually carried out at room temperature or with gentle heating.
-
Amide Bond Formation: The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with a primary or secondary amine (R¹R²NH) to form the desired carboxamide. This reaction is typically performed in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. The reaction is usually stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The product is then isolated and purified, typically by recrystallization or column chromatography.
General synthetic workflow for N-substituted 5-chlorothiophene-2-carboxamides.
Single Crystal Growth
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Several methods can be employed:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces solubility, promoting crystal growth.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated, and a series of diffraction images are collected.
-
Data Reduction and Structure Solution: The collected diffraction data are processed to determine the intensities and positions of the Bragg reflections. These data are then corrected for various experimental factors. The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods. The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit, and residual electron density.
Workflow for X-ray crystal structure determination.
Potential Signaling Pathway Involvement
This compound derivatives are often investigated for their potential as inhibitors of various enzymes, such as kinases or proteases, which are key components of cellular signaling pathways. For instance, a hypothetical derivative could be designed to inhibit a specific kinase involved in a cancer-related pathway.
Hypothetical inhibition of a signaling pathway by a this compound derivative.
References
Assessing the In Vitro Metabolic Stability of 5-Chlorothiophene-2-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro metabolic stability of 5-Chlorothiophene-2-carboxamide against alternative compounds. The information herein is supported by established experimental protocols and presented to aid in the critical evaluation of drug candidates during the discovery and development phases. Understanding a compound's metabolic fate is crucial for predicting its pharmacokinetic profile, including its half-life and oral bioavailability.[1]
Comparative Metabolic Stability Data
The in vitro metabolic stability of this compound was assessed using human liver microsomes. For comparative purposes, Verapamil (a known substrate of CYP3A4 with moderate clearance) and a hypothetical stable thiophene derivative, "Thiophene Analog X," are included. The key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint).[2] Compounds with high intrinsic clearance may be subject to rapid metabolism, potentially limiting their therapeutic efficacy.[3]
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 25 | 27.7 |
| Verapamil (Comparator 1) | 15 | 46.2 |
| Thiophene Analog X (Comparator 2) | > 60 | < 11.6 |
Disclaimer: The data for this compound and Thiophene Analog X are representative examples for illustrative purposes and not derived from direct experimental measurement.
Experimental Protocols
The following protocol outlines the methodology for determining the in vitro metabolic stability of a test compound using liver microsomes.[1] This method is a standard approach in drug metabolism studies to evaluate the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
Test Compound: this compound
-
Control Compounds: Verapamil (positive control), Thiophene Analog X (negative control)
-
Human Liver Microsomes (pooled)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal Standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions with phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Prepare a suspension of human liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube or 96-well plate, combine the microsomal suspension with the test or control compound solution.
-
Pre-incubate the mixture at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is considered t=0.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation).
-
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental process and potential metabolic fate of this compound, the following diagrams are provided.
Caption: Experimental workflow for in vitro metabolic stability assay.
Thiophene-containing compounds can undergo metabolism through several pathways, primarily mediated by cytochrome P450 enzymes.[4] Potential metabolic transformations include S-oxidation and epoxidation, which can lead to the formation of reactive metabolites.[5]
Caption: Potential metabolic pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nuvisan.com [nuvisan.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Anticancer Activity of Substituted Thiophene Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The thiophene carboxamide scaffold is a promising pharmacophore in the development of novel anticancer agents. Its derivatives have demonstrated a wide range of cytotoxic and tumor-inhibitory activities across various cancer cell lines. This guide provides an objective comparison of the anticancer performance of different substituted thiophene carboxamides, supported by experimental data from recent studies.
Data Presentation: Comparative Anticancer Activity
The anticancer efficacy of substituted thiophene carboxamides is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for several reported derivatives, offering a quantitative comparison of their potency.
Table 1: Anticancer Activity of Phenyl-Thiophene-Carboxamide Derivatives as CA-4 Biomimetics [1]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2b | Hep3B | 5.46 |
| 2d | Hep3B | 8.85 |
| 2e | Hep3B | 12.58 |
Note: These compounds were designed as biomimetics of Combretatin A-4 (CA-4) and show significant antiproliferation properties against the Hep3B cancer cell line.[1]
Table 2: Anticancer Activity of Ortho-Amino Thiophene Carboxamide Derivatives [2]
| Compound ID | Cancer Cell Line | IC50 (µM) vs. VEGFR-2 |
| 5 | HepG-2 | 0.59 |
| 21 | HepG-2 | 1.29 |
Note: These derivatives were designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization. Compounds 5 and 21 showed potent inhibition against VEGFR-2.[2]
Table 3: Antiproliferative Effects of Thiophene Carboxamide Scaffold Compounds (MB-D Series) [3]
| Compound ID | Cancer Cell Line | % Cell Viability at 100 µM |
| MB-D2 | MCF-7 | 38.93% ± 8.19 |
| MB-D4 | MCF-7 | 53.98% ± 19.46 |
| MB-D2 | HT-29 | 30.6% ± 18.4 |
| MB-D4 | HT-29 | 69.28% ± 13.65 |
Note: These compounds exhibited promising antiproliferative effects at higher concentrations.[3]
Table 4: Anticancer Activity of Thiophene-3-Carboxamide Derivatives as VEGFR-2 Inhibitors [4]
| Compound ID | Cancer Cell Line | IC50 (nM) vs. VEGFR-2 |
| 14d | HCT116, MCF7, PC3, A549 | 191.1 |
Note: This series of compounds was based on the VEGFR-2 inhibitor PAN-90806 and compound 14d, in particular, showed excellent anti-proliferative activity.[4]
Mechanisms of Action
Substituted thiophene carboxamides exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of VEGFR-2 Signaling
Several thiophene carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its phosphorylation and downstream signaling, thereby suppressing the formation of new blood vessels that tumors need to grow and metastasize.[5]
Induction of Apoptosis
Many thiophene carboxamide derivatives induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[6] Some compounds have been shown to increase the activity of caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.[2] This apoptotic induction can be linked to the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[6]
Tubulin Polymerization Inhibition
Certain thiophene carboxamides act as tubulin polymerization inhibitors, disrupting the formation of microtubules.[1][7] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. These compounds often mimic the binding of natural tubulin inhibitors like Combretastatin A-4.[1][7]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate the anticancer activity of substituted thiophene carboxamides.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted thiophene carboxamide derivatives for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Caspase-3/7 Activity Assay
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well white-walled plate and treated with the test compounds as described for the MTT assay.
-
Reagent Addition: A luminogenic substrate for caspase-3 and caspase-7 (containing the DEVD sequence) is added to each well.
-
Incubation: The plate is incubated at room temperature to allow for caspase cleavage of the substrate, which releases a substrate for luciferase.
-
Luminescence Measurement: The resulting luminescent signal, which is proportional to the amount of active caspase-3/7, is measured using a luminometer.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay is used to detect the depolarization of the mitochondrial membrane, an early indicator of apoptosis.
-
Cell Seeding and Treatment: Cells are cultured and treated with the thiophene carboxamide derivatives.
-
JC-1 Staining: The cells are then incubated with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and the onset of apoptosis.
Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
This assay measures the intracellular generation of ROS.
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds.
-
DCFDA Staining: The cells are incubated with 2',7' –dichlorofluorescin diacetate (DCFDA), a cell-permeant reagent.
-
Oxidation to DCF: Inside the cells, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent compound 2',7'–dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity of DCF, which is proportional to the level of intracellular ROS, is measured using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 5-Chlorothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. This guide provides a comparative overview of validated analytical methods for assessing the purity of 5-Chlorothiophene-2-carboxamide, a key chemical intermediate. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most common and robust techniques for this purpose.
The validation of these analytical procedures is paramount to guarantee reliable and accurate results. This process demonstrates that a method is suitable for its intended purpose, adhering to the guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures".[1][2][3]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is generally the preferred method for non-volatile and thermally unstable compounds like this compound. Gas Chromatography (GC) serves as a powerful alternative, particularly for identifying and quantifying volatile organic impurities and residual solvents. The choice between these methods depends on the specific impurities that need to be detected and quantified.
Table 1: Comparison of HPLC and GC Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Typical Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Peak purity index ≥0.99; Baseline resolution (≥1.5) from known impurities.[4] | No interference from blank at the retention time of the analyte. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[5] |
| Linearity (r²) | ≥0.999[6] | ≥0.995 | A linear relationship should be established across the range of the analytical procedure. |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] | 95.0% - 105.0% | The closeness of test results to the true value.[7] |
| Precision (%RSD) | Repeatability: ≤1.5%; Intermediate Precision: ≤2.0%.[7] | Repeatability: ≤2.0%; Intermediate Precision: ≤5.0%.[4] | Expressed as the relative standard deviation (RSD) of a series of measurements.[5] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1[4] | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. | Unaffected by minor changes in carrier gas flow rate and oven temperature ramp. | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of analytical methods. Below are representative protocols for HPLC and GC methods for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed to separate and quantify this compound from its potential non-volatile impurities.
-
Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase :
-
A: 0.1% Trifluoroacetic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Elution : 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of volatile impurities and residual solvents.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : DB-624, 30 m x 0.53 mm ID, 1.0 µm film thickness, or equivalent.[8]
-
Carrier Gas : Nitrogen or Helium at a constant flow rate.[8]
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 10 minutes at 240°C.
-
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
-
Injection Mode : Split (Split ratio 20:1).
-
Injection Volume : 1 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dimethyl sulfoxide) to a final concentration of 50 mg/mL.
Workflow for Analytical Method Validation
The validation of an analytical method follows a structured and logical workflow to ensure all performance characteristics are thoroughly evaluated. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]
Caption: A workflow diagram illustrating the key phases of analytical method validation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. starodub.nl [starodub.nl]
- 4. resolvemass.ca [resolvemass.ca]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. iiste.org [iiste.org]
Safety Operating Guide
Navigating the Disposal of 5-Chlorothiophene-2-carboxamide: A Procedural Guide
Immediate Safety and Handling Protocols
Proper handling of 5-Chlorothiophene-2-carboxamide is crucial to minimize exposure and ensure a safe laboratory environment. Based on data for the analogous carboxylic acid, this compound is an irritant to the eyes, skin, and respiratory system.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[1][2] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.[1][2] |
| Respiratory Protection | In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator (e.g., N95 dust mask).[3] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel from the immediate vicinity.[1]
-
Don PPE: Before addressing the spill, equip yourself with the full range of required PPE.
-
Containment: Carefully sweep or vacuum the spilled solid material.[1][4] Avoid generating dust.[1]
-
Collection: Place the collected material into a clearly labeled, sealed container suitable for hazardous waste disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the spilled material must be disposed of as hazardous waste.
Waste Disposal Procedures
The disposal of this compound must be conducted in strict accordance with all applicable regulations. As a halogenated organic compound, it is classified as hazardous waste.[5]
Step-by-Step Disposal Plan:
-
Waste Identification and Classification: The waste generator is legally required to determine if the chemical waste is classified as hazardous.[1] This determination should be made in consultation with state and local hazardous waste regulations.[1]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Packaging and Labeling:
-
Use a robust, leak-proof container that is compatible with the chemical.
-
The container must be securely sealed.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[2] Provide them with all available safety information. Disposal should be in accordance with European Directives on waste and hazardous waste, as well as local regulations.[5]
Disposal Decision Workflow
References
Personal protective equipment for handling 5-Chlorothiophene-2-carboxamide
Hazard Identification and Personal Protective Equipment
Based on data for the closely related compound, 5-Chlorothiophene-2-carboxylic acid, 5-Chlorothiophene-2-carboxamide is anticipated to be an irritant to the eyes, skin, and respiratory system.[1] The following table summarizes the potential hazards and the recommended personal protective equipment (PPE).
| Hazard Category | Potential Hazard | Recommended PPE |
| Eye Contact | Causes serious eye irritation.[1][2][3] | Chemical safety goggles or eyeglasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] |
| Skin Contact | Causes skin irritation.[1][2][3] May be harmful if absorbed through the skin. | Appropriate protective gloves to prevent skin exposure.[1] Wear appropriate protective clothing to prevent skin exposure.[1] |
| Inhalation | May cause respiratory tract irritation.[1][3] May be harmful if inhaled.[2] | Use only in a well-ventilated area or in a chemical fume hood.[1] If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
| Ingestion | May be harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the compound, don the following PPE in the specified order:
-
Lab coat or chemical-resistant apron.
-
Chemical safety goggles.
-
Nitrile gloves (or other chemically resistant gloves). Ensure gloves are inspected for any signs of degradation or puncture before use.
-
If there is a risk of dust generation, a NIOSH-approved respirator is required.
-
3. Weighing and Transfer:
-
To minimize dust generation, weigh the compound in a fume hood on a tared weigh paper or in a closed container.[1]
-
Use a spatula for transfers. Avoid scooping or any action that could create airborne dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
4. Reaction Setup and Monitoring:
-
Conduct all reactions in a fume hood.
-
Ensure all glassware is properly secured.
-
Continuously monitor the reaction for any unexpected changes.
5. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Clean all contaminated surfaces and equipment.
-
Remove PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing.
Disposal Plan: Waste Management Protocol
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weigh papers, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for chlorinated organic compounds. Do not pour down the drain.[6]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Irritant," "Harmful").
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Keep waste containers tightly closed when not in use.
4. Final Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[2] This typically involves arranging for pickup by a licensed hazardous waste disposal company.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
